Isookanin
Description
from Bidens bipinnata; structure in first source
Properties
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVNWCMRCGXRJD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activities of Isookanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isookanin, a flavonoid compound, has garnered significant attention within the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a particular focus on its anti-inflammatory, anti-angiogenic, antioxidant, anti-diabetic, and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Biological Activities of this compound
This compound exhibits a spectrum of biological effects, with its anti-inflammatory and anti-angiogenic activities being the most extensively studied. The compound's therapeutic potential also extends to antioxidant, anti-diabetic, and anticancer applications.
Anti-Inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2]
Mechanism of Action:
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it downregulates the lipopolysaccharide (LPS)-induced phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK).[1][2][3] This inhibition leads to the suppression of the transcription factor Activator Protein-1 (AP-1), a critical regulator of inflammatory gene expression. Consequently, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) respectively, is significantly reduced. Furthermore, this compound has been shown to inhibit the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1β (IL-1β) in LPS-stimulated human monocytic (THP-1) cells.
Quantitative Data on Anti-Inflammatory Effects:
| Parameter | Cell Line | Treatment | Concentration | Inhibition/Effect | Reference |
| NO Production | RAW 264.7 | This compound + LPS | 10 µg/mL | 72% inhibition | |
| PGE2 Production | RAW 264.7 | This compound + LPS | 10 µg/mL | 57% inhibition | |
| iNOS Expression | RAW 264.7 | This compound + LPS | 10 µg/mL | 51.3% reduction | |
| COX-2 Expression | RAW 264.7 | This compound + LPS | 10 µg/mL | 36.5% reduction | |
| TNF-α Production | THP-1 | This compound + LPS | 1, 5, 10 µg/mL | Dose-dependent downregulation | |
| IL-6 Production | THP-1 | This compound + LPS | 1, 5, 10 µg/mL | Dose-dependent downregulation | |
| IL-8 Production | THP-1 | This compound + LPS | 1, 5, 10 µg/mL | Dose-dependent downregulation | |
| IL-1β Production | THP-1 | This compound + LPS | 1, 5, 10 µg/mL | Dose-dependent downregulation |
Anti-Angiogenic Activity
This compound has been found to inhibit angiogenesis, the formation of new blood vessels, a process crucial in tumor growth and inflammatory diseases.
Mechanism of Action:
The anti-angiogenic activity of this compound is linked to its ability to interfere with the signaling pathway mediated by prostaglandin E2 (PGE2). It inhibits PGE2-mediated proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1). Mechanistically, this compound induces cell cycle arrest in the S phase. This is achieved by inhibiting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB), key downstream effectors in the PGE2 signaling cascade.
Quantitative Data on Anti-Angiogenic Effects:
| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |
| Cell Proliferation | HMEC-1 | This compound + PGE2 | 1, 5, 10 µg/mL | Dose-dependent suppression | |
| Cell Migration | HMEC-1 | This compound + PGE2 | 10 µg/mL | 46.9% inhibition | |
| Tube Formation | HMEC-1 | This compound + PGE2 | 1, 5, 10 µg/mL | Dose-dependent inhibition |
Antioxidant Activity
This compound exhibits notable antioxidant properties, which contribute to its overall therapeutic potential.
Mechanism of Action:
As a phenolic flavonoid, this compound can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. This is a common mechanism for the antioxidant activity of flavonoids.
Quantitative Data on Antioxidant Effects:
| Assay | Parameter | Value | Reference |
| DPPH Radical Scavenging | IC50 | 7.9 ± 0.53 µM | |
| Cellular Antioxidant Activity | IC50 | 14.4 µM |
Anti-Diabetic Activity
Preliminary evidence suggests that this compound possesses anti-diabetic properties.
Mechanism of Action:
One of the proposed mechanisms for its anti-diabetic effect is the inhibition of α-amylase, an enzyme involved in the breakdown of carbohydrates. By inhibiting this enzyme, this compound may help to reduce postprandial hyperglycemia.
Quantitative Data on Anti-Diabetic Effects:
| Assay | Parameter | Value | Reference |
| α-Amylase Inhibition | IC50 | 0.447 mg/ml |
Anticancer Activity
Emerging research indicates that this compound may have potential as an anticancer agent. While the exact mechanisms are still under investigation, flavonoids, in general, are known to influence multiple pathways involved in cancer progression, such as apoptosis, cell cycle regulation, and angiogenesis. Further research is required to elucidate the specific anticancer mechanisms and efficacy of this compound against various cancer cell lines.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Anti-Inflammatory Assays
1. Cell Culture and Treatment (RAW 264.7 Macrophages):
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.
-
2. Measurement of Nitric Oxide (NO) Production:
-
Method: Griess Assay.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
3. Measurement of Prostaglandin E2 (PGE2) and Cytokine Production:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for PGE2, TNF-α, IL-6, IL-8, and IL-1β.
-
Follow the manufacturer's instructions for the assay protocol, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.
-
Calculate the concentration of the analyte based on a standard curve.
-
4. Western Blot Analysis for Protein Expression:
-
Target Proteins: iNOS, COX-2, phosphorylated p38 (p-p38), total p38, phosphorylated JNK (p-JNK), and total JNK.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
-
Anti-Angiogenic Assays
1. Cell Culture and Treatment (HMEC-1 Cells):
-
Cell Line: Human Microvascular Endothelial Cells (HMEC-1).
-
Culture Medium: Endothelial Cell Growth Medium.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with PGE2 (e.g., 20 µM) for the desired time period (e.g., 24-48 hours).
-
2. Cell Proliferation Assay:
-
Method: MTT Assay.
-
Procedure:
-
Seed HMEC-1 cells in a 96-well plate.
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
3. Cell Migration Assay:
-
Method: Transwell Migration Assay.
-
Procedure:
-
Seed HMEC-1 cells in the upper chamber of a Transwell insert.
-
Add medium containing PGE2 and this compound to the lower chamber.
-
Incubate for 24 hours.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface.
-
Count the number of migrated cells under a microscope.
-
4. Tube Formation Assay:
-
Method: Matrigel Tube Formation Assay.
-
Procedure:
-
Coat a 96-well plate with Matrigel.
-
Seed HMEC-1 cells on the Matrigel-coated wells.
-
Treat the cells with PGE2 and this compound.
-
Incubate for 6-12 hours.
-
Observe the formation of tube-like structures under a microscope and quantify parameters such as tube length and branch points.
-
5. Western Blot Analysis for ERK1/2 and CREB Phosphorylation:
-
Target Proteins: Phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated CREB (p-CREB), and total CREB.
-
Procedure: Follow the same general protocol as described for the anti-inflammatory Western blot analysis, using primary antibodies specific for these proteins.
Antioxidant and Anti-Diabetic Assays
1. DPPH Radical Scavenging Assay:
-
Procedure:
-
Prepare a solution of DPPH in methanol.
-
Mix the DPPH solution with various concentrations of this compound.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
2. α-Amylase Inhibition Assay:
-
Procedure:
-
Prepare a solution of α-amylase and a starch solution.
-
Pre-incubate the enzyme with various concentrations of this compound.
-
Initiate the reaction by adding the starch solution.
-
After a specific incubation time, stop the reaction and measure the amount of reducing sugar produced (e.g., using the dinitrosalicylic acid method).
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Conclusion
This compound is a promising natural compound with a wide array of biological activities. Its well-documented anti-inflammatory and anti-angiogenic effects, mediated through the modulation of key signaling pathways such as MAPK/JNK and ERK1/2-CREB, highlight its therapeutic potential for a variety of diseases. Furthermore, its antioxidant, anti-diabetic, and potential anticancer properties warrant further investigation. The data and protocols presented in this guide provide a solid foundation for future research aimed at fully elucidating the pharmacological profile of this compound and exploring its development as a novel therapeutic agent.
References
Isookanin's Mechanism of Action in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isookanin (B600519), a flavonoid phytochemical isolated from Bidens pilosa L., has demonstrated significant anti-inflammatory properties. This technical guide delineates the molecular mechanisms underlying this compound's anti-inflammatory effects, providing a comprehensive overview for researchers and drug development professionals. Through the inhibition of key signaling pathways and the downregulation of pro-inflammatory mediators, this compound presents a promising therapeutic candidate for inflammatory diseases. This document summarizes quantitative data, details experimental protocols, and visualizes the intricate signaling cascades involved in its mechanism of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a critical area of research. This compound, a flavonoid, has emerged as a compound of interest due to its potent anti-inflammatory activities. This guide provides an in-depth analysis of its mechanism of action, focusing on its effects on cellular signaling pathways and the production of inflammatory mediators.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the subsequent inhibition of the Activator Protein 1 (AP-1) transcription factor. This leads to a reduction in the expression and production of key pro-inflammatory mediators.
Inhibition of Pro-Inflammatory Mediators
This compound significantly suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 synthesis, respectively.[2][3][4]
Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are linked to its ability to interfere with specific intracellular signaling cascades.
-
MAPK Pathway: this compound has been shown to downregulate the LPS-induced phosphorylation of p38 MAPK and c-jun NH2-terminal kinase (JNK), two key components of the MAPK pathway. However, it has a minimal effect on the phosphorylation of Extracellular signal-regulated kinase (ERK1/2).
-
AP-1 Transcription Factor: By inhibiting the p38 and JNK pathways, this compound effectively suppresses the activation of the AP-1 transcription factor. AP-1 plays a crucial role in regulating the expression of various pro-inflammatory genes, including iNOS and COX-2.
-
NF-κB Signaling Pathway: Notably, studies indicate that this compound has little to no effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, another major regulator of inflammation.
Reduction of Pro-Inflammatory Cytokines
This compound also demonstrates a dose-dependent inhibition of pro-inflammatory cytokine production in LPS-stimulated human THP-1 macrophages. The suppressed cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β).
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.
| Parameter | Inhibition (%) | Concentration | Cell Line | Reference |
| Nitric Oxide (NO) Production | 72% | 10 µg/mL | RAW 264.7 | |
| Prostaglandin E2 (PGE2) Production | 57% | 10 µg/mL | RAW 264.7 | |
| iNOS Expression | 51.3% | 10 µg/mL | RAW 264.7 | |
| COX-2 Expression | 36.5% | 10 µg/mL | RAW 264.7 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) and THP-1 (human monocytes) are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment Protocol:
-
Cells are seeded in appropriate plates (e.g., 96-well or 6-well plates).
-
After 24 hours, cells are pre-treated with various concentrations of this compound for 2 hours.
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL for RAW 264.7 or 5 ng/mL for THP-1) for a specified duration (typically 24 hours).
-
Measurement of NO Production (Griess Assay)
-
After cell treatment, the culture supernatant is collected.
-
An equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the supernatant.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Measurement of PGE2 and Cytokine Production (ELISA)
-
The levels of PGE2, TNF-α, IL-6, IL-8, and IL-1β in the cell culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Protein Expression
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, iNOS, COX-2, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay for Promoter Activity
-
RAW 264.7 cells are transfected with iNOS or COX-2 luciferase reporter vectors.
-
After 24 hours, the transfected cells are pre-treated with this compound for 2 hours and then stimulated with LPS (200 ng/mL).
-
Luciferase activity is measured using a luminometer, and the results are normalized to a control group.
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent. Its targeted inhibition of the p38 and JNK MAPK signaling pathways, leading to the suppression of AP-1 activation and the subsequent reduction of pro-inflammatory mediators and cytokines, highlights its potential for therapeutic applications in inflammatory diseases. The detailed mechanisms and quantitative data provided in this guide offer a solid foundation for further research and development of this compound-based therapeutics. Future in vivo studies are warranted to confirm these effects in established animal models of inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Isookanin from Bidens pilosa: A Technical Guide to Its Natural Sourcing and Isolation
This technical guide provides an in-depth overview of the natural sourcing and isolation of isookanin (B600519), a flavonoid with significant anti-inflammatory and anti-angiogenic properties, primarily from the medicinal plant Bidens pilosa. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Natural Sources of this compound
This compound is a phenolic flavonoid that has been identified in various plant species.[1] However, a significant and well-documented source of this compound is the plant Bidens pilosa L., a member of the Asteraceae family.[2][3][4] This plant has a long history of use in traditional Asian medicine for treating a variety of ailments.[2][4] The major chemical constituents of Bidens pilosa are polyacetylenes, flavonoids, and triterpenes.[5][6][7] this compound is considered one of the key bioactive flavonoids responsible for the plant's pharmacological actions.[2][3]
Bioassay-Guided Isolation of this compound from Bidens pilosa
A successful method for isolating this compound from Bidens pilosa involves bioassay-guided fractionation, a strategy that uses a biological assay to direct the purification process towards the active compound.[2][3][8] In the case of this compound, its anti-inflammatory activity, specifically the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, has been used as the guiding bioassay.[2][4]
Quantitative Data from Bioassay-Guided Fractionation
The following table summarizes the inhibitory effects of different fractions of Bidens pilosa aqueous extract on NO and PGE2 production, which guided the isolation of this compound.
| Fraction | Concentration (µg/mL) | NO Inhibition (%) | PGE2 Inhibition (%) |
| Aqueous Extract | 50 | 58 | 42 |
| Ethyl Acetate (B1210297) (EtOAc) | 50 | 91 | 82 |
| n-Butanol (n-BuOH) | 50 | Not specified | Not specified |
| Water | 50 | Not specified | Not specified |
Data sourced from a study on the anti-inflammatory activity of this compound.[4]
Experimental Protocol for Isolation
The following is a detailed methodology for the isolation of this compound from the aerial parts of Bidens pilosa based on a published study.[4]
1. Plant Material and Extraction:
- Dried aerial parts of Bidens pilosa (4 kg) are extracted by boiling in water (3 x 100 L) for 3 hours for each extraction.
- The resulting aqueous extract is concentrated under vacuum to yield a crude extract (390.8 g).
2. Solvent Partitioning:
- The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc), n-butanol (n-BuOH), and water.
- This yields the EtOAc (16.02 g), n-BuOH (32.75 g), and water (122.32 g) fractions after solvent removal in vacuo.
3. Bioassay-Guided Fractionation:
- The inhibitory activity of each fraction on NO and PGE2 production in LPS-treated RAW 264.7 cells is evaluated. The EtOAc fraction demonstrates the most potent anti-inflammatory activity.[4]
4. Chromatographic Separation:
- The bioactive EtOAc fraction is subjected to further separation using silica (B1680970) gel and Sephadex LH-20 column chromatography.
- Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
5. Structure Elucidation:
- The chemical structure of the isolated compound is confirmed as this compound (C₁₅H₁₂O₆, molecular weight: 288.3) using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]
Visualizing the Isolation and Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the isolation of this compound and its known signaling pathways.
Caption: Bioassay-guided isolation workflow for this compound from Bidens pilosa.
Caption: Anti-inflammatory mechanism of this compound via the MAPK signaling pathway.
Caption: Anti-angiogenic mechanism of this compound via inhibition of ERK1/2 and CREB phosphorylation.
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological properties that make it a promising candidate for therapeutic development. Its primary reported activities include:
-
Anti-inflammatory Effects: this compound effectively suppresses the production of pro-inflammatory mediators such as NO and PGE2 by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][8] This action is mediated through the downregulation of the activator protein 1 (AP-1) signaling pathway and the inhibition of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK) phosphorylation.[2][3][8] It also reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[2][3]
-
Anti-angiogenic Properties: this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and inflammatory diseases.[9][10] It exerts this effect by inhibiting multiple stages of prostaglandin E2 (PGE2)-induced angiogenesis, including the growth, proliferation, migration, and tube formation of microvascular endothelial cells.[9][10] The underlying mechanism involves the inhibition of PGE2-mediated phosphorylation of ERK1/2 and CREB.[9][10]
-
Other Reported Activities: Studies have also suggested that this compound possesses antioxidative and anti-diabetic properties, as well as the ability to inhibit α-amylase.[2][4][9]
The multifaceted biological activities of this compound, particularly its potent anti-inflammatory and anti-angiogenic effects, underscore its potential as a lead compound for the development of new therapies for inflammatory diseases and cancer. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and pharmacology of Bidens pilosa: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and pharmacology of Bidens pilosa: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits PGE2-Mediated Angiogenesis by Inducing Cell Arrest through Inhibiting the Phosphorylation of ERK1/2 and CREB in HMEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits PGE2-Mediated Angiogenesis by Inducing Cell Arrest through Inhibiting the Phosphorylation of ERK1/2 and CREB in HMEC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Isookanin (B600519)
Abstract
This compound is a naturally occurring flavanone (B1672756), a type of flavonoid, that has garnered significant interest within the scientific community for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and key biological assays are provided, along with a summary of its quantitative data and a visualization of its primary signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound, systematically named (2S)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one, is a tetrahydroxyflavanone.[2][3] Its structure consists of a chromanone backbone with two hydroxyl groups on the A ring at positions 7 and 8, and a catechol group (3,4-dihydroxyphenyl) attached to the stereocenter at position 2 of the C ring.[4]
Chemical Structure:
Caption: Chemical structure of this compound.
| Identifier | Value |
| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one[2][3] |
| CAS Number | 1036-49-3[5][6][7] |
| Molecular Formula | C₁₅H₁₂O₆[5][7] |
| Molecular Weight | 288.25 g/mol [2][5][7] |
| SMILES | C1--INVALID-LINK--C3=CC(=C(C=C3)O)O[7] |
| InChIKey | ZPVNWCMRCGXRJD-ZDUSSCGKSA-N[7] |
Physicochemical Properties
This compound is typically found as a powder.[6] While a specific melting point is not consistently reported in the literature, its physical state suggests a relatively high melting point characteristic of flavonoids. Information on its boiling point is not available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Description | Powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
| Storage Conditions | Store at 2°C - 8°C, keep under inert gas (Nitrogen), protect from light.[1] Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month, protected from light. |
Spectroscopic Data
The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H-NMR | The flavanone skeleton is confirmed by signals for the ABX-coupled system at δH 5.37, 3.06, and 2.72. | [4] |
| ¹³C-NMR | The flavanone structure is supported by a carbonyl group at δC 194.0, an oxygenated methine (C-2) at δC 81.6, and a methylene (B1212753) (C-3) at δC 45.1. | [4] |
| UV-Vis | In methanol, flavonoids typically show two major absorption bands in the ranges of 240–285 nm (Band II, from the A ring) and 300–400 nm (Band I, from the B ring). Specific λmax values for this compound are not detailed in the provided results. | |
| IR (KBr) | Expected characteristic peaks would include O-H stretching (around 3300 cm⁻¹), C=O stretching of the flavanone (around 1680 cm⁻¹), and aromatic C=C stretching (around 1600-1450 cm⁻¹). Specific data is not available in the provided results. |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-angiogenic properties being the most extensively studied.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]
The underlying mechanism involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound inhibits the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), which in turn downregulates the activation of the transcription factor Activator Protein-1 (AP-1).[8][9] Furthermore, this compound has been shown to decrease the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β).[8][9]
Caption: Anti-inflammatory signaling pathway of this compound.
Anti-angiogenic Activity
This compound also exhibits anti-angiogenic properties by inhibiting key processes in the formation of new blood vessels. It has been shown to inhibit the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1). The mechanism of this activity is linked to the inhibition of PGE₂-mediated phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB). This inhibition leads to cell cycle arrest in the S phase.
Antioxidant Activity
This compound demonstrates significant antioxidant activity, as evidenced by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. It has a reported IC₅₀ value of 7.9 ± 0.53 µM for DPPH radical-scavenging activity.[6]
Table 3: Quantitative Biological Activity of this compound
| Activity | Assay | Result (IC₅₀) | Source |
| Antioxidant | DPPH radical scavenging | 7.9 ± 0.53 µM | [6] |
| α-Amylase Inhibition | α-Amylase inhibitory assay | 0.447 mg/ml | [6] |
Experimental Protocols
Isolation of this compound from Bidens pilosa
The following protocol is a summary of the bioassay-guided fractionation used to isolate this compound from the aerial parts of Bidens pilosa.
References
- 1. This compound | 1036-49-3 | FI156849 | Biosynth [biosynth.com]
- 2. This compound | C15H12O6 | CID 91196552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS: 1036-49-3 | ChemNorm [chemnorm.com]
- 6. This compound | CAS:1036-49-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Effects of Isookanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isookanin (B600519), a phenolic flavonoid predominantly isolated from plants such as Bidens pilosa L., has emerged as a compound of significant interest due to its diverse biological activities.[1][2][3] Preliminary in vitro studies have elucidated its potential as a potent anti-inflammatory and anti-angiogenic agent. This technical guide provides a comprehensive overview of the current in vitro research on this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in these foundational studies. The guide focuses on this compound's modulatory effects on critical signaling pathways, including the MAPK/AP-1 axis in inflammation and the ERK1/2/CREB pathway in angiogenesis, offering valuable insights for researchers and professionals in drug discovery and development.
Anti-Inflammatory Effects
In vitro research has robustly demonstrated this compound's capacity to mitigate inflammatory responses in cellular models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7) and human monocytic cells (THP-1).[1][2][4]
Summary of Quantitative Data
This compound exhibits a dose-dependent inhibitory effect on the production of key pro-inflammatory mediators and the expression of associated enzymes. The following table summarizes the quantitative findings from these studies.
| Parameter | Cell Line | Assay | Stimulant | This compound Concentration | Result | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Griess Assay | LPS (100 ng/mL) | 10 µg/mL | 72% inhibition | [2] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | ELISA | LPS (100 ng/mL) | 10 µg/mL | 57% inhibition | [2] |
| iNOS Expression | RAW 264.7 | Luciferase Reporter | LPS (200 ng/mL) | 10 µg/mL | 51.3% reduction | [2] |
| COX-2 Expression | RAW 264.7 | Luciferase Reporter | LPS (200 ng/mL) | 10 µg/mL | 36.5% reduction | [2] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) | THP-1 | ELISA | LPS | Dose-dependent | Significant downregulation | [1][2] |
Mechanism of Action: MAPK/AP-1 Signaling Pathway
Studies indicate that this compound's anti-inflammatory mechanism is primarily mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Specifically, this compound inhibits the LPS-induced phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK).[1][2][5] This action prevents the subsequent activation of the transcription factor Activator Protein 1 (AP-1), a critical regulator of pro-inflammatory gene expression, including iNOS and COX-2.[1][2][5] Notably, this compound has been observed to have minimal effect on the NF-κB signaling pathway, suggesting a targeted mechanism of action.[1][2]
Experimental Protocols
The following protocols are standard methodologies for assessing the anti-inflammatory effects of this compound in vitro.
-
Cell Lines: RAW 264.7 murine macrophages or THP-1 human monocytic cells.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
General Treatment Workflow: Cells are seeded in appropriate plates (e.g., 24- or 96-well). After reaching desired confluency, they are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 2 hours. Subsequently, inflammation is induced by adding LPS (100-200 ng/mL) for a specified duration depending on the assay (e.g., 20 minutes for phosphorylation studies, 24 hours for mediator production).[1]
-
Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reaction.
-
Methodology: After cell treatment, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid). The absorbance is measured at 540 nm. A sodium nitrite standard curve is used for quantification.
-
Principle: Utilizes Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific and sensitive quantification of mediators.
-
Methodology: Cell culture supernatants are collected after treatment. Commercially available ELISA kits for PGE2, TNF-α, IL-6, IL-1β, and IL-8 are used according to the manufacturer's instructions.[1]
-
Principle: Detects the phosphorylation status of target proteins (e.g., p38, JNK) to assess pathway activation.
-
Methodology: Following a short LPS stimulation (e.g., 20 min), cells are lysed with a protein extraction buffer containing protease and phosphatase inhibitors.[1] Protein extracts (20 µg) are separated by SDS-PAGE, transferred to a nitrocellulose or PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of p38 and JNK.[1] After incubation with appropriate secondary antibodies, bands are visualized using a chemiluminescent substrate.
Anti-Angiogenic Effects
This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, a process critical in tumor growth and certain inflammatory diseases. These effects were primarily studied in Prostaglandin E2 (PGE2)-stimulated Human Microvascular Endothelial Cells (HMEC-1).[6]
Summary of Effects
In vitro studies demonstrate that this compound effectively counteracts PGE2-induced angiogenic processes by:
-
Inhibiting endothelial cell proliferation and viability.[6]
-
Dose-dependently decreasing endothelial cell migration.[6]
-
Suppressing the formation of tube-like structures by endothelial cells.[6]
-
Inducing cell cycle arrest in the S phase.[6]
Mechanism of Action: ERK1/2 and CREB Signaling
The anti-angiogenic activity of this compound is linked to its ability to interfere with the ERK1/2 and CREB signaling pathway.[6] PGE2 is known to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), which in turn activates the cAMP response element-binding protein (CREB). This cascade promotes the expression of genes involved in cell proliferation and migration.[6] this compound was found to inhibit the PGE2-induced phosphorylation of both ERK1/2 and CREB, thereby halting the downstream angiogenic processes.[6]
Experimental Protocols
-
Principle: Measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Methodology: HMEC-1 cells are seeded in 24-well plates. Cells are pre-treated with this compound for 2 hours, followed by stimulation with PGE2 (20 µM) for 48 hours.[6] MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and absorbance is read at 570 nm.
-
Scratch (Wound Healing) Assay: A confluent monolayer of HMEC-1 cells is "scratched" to create a gap. Cells are then treated with this compound and/or PGE2. The closure of the gap is monitored and photographed at different time points to assess cell migration.
-
Transwell Migration Assay: HMEC-1 cells are seeded in the upper chamber of a Transwell insert. The lower chamber contains medium with PGE2 and/or this compound. After incubation, non-migrated cells are removed from the top of the insert, and cells that have migrated to the bottom are stained and counted.
The following diagram illustrates a typical workflow for investigating the in vitro effects of a compound like this compound.
Other Reported Biological Activities
While this guide focuses on the well-documented anti-inflammatory and anti-angiogenic effects, other biological properties of this compound have been reported, including antioxidative, anti-diabetic, and α-amylase inhibitory activities.[1][2][6] These areas represent potential avenues for future in-depth in vitro investigation.
Conclusion
Preliminary in vitro studies provide compelling evidence for this compound's therapeutic potential, particularly in diseases underpinned by inflammation and angiogenesis. Its targeted inhibition of the MAPK/AP-1 and ERK/CREB signaling pathways highlights a sophisticated mechanism of action. The data and protocols summarized in this guide offer a solid foundation for further research, including validation in animal models and exploration of its efficacy in other disease contexts such as cancer and neuroinflammation.[7][8] Continued investigation is warranted to fully characterize the pharmacological profile of this compound for potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits PGE2-Mediated Angiogenesis by Inducing Cell Arrest through Inhibiting the Phosphorylation of ERK1/2 and CREB in HMEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antioxidant Properties of Isookanin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a key pathological factor in a myriad of chronic diseases. Flavonoids, a class of polyphenolic compounds, are renowned for their potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant activities of isookanin (B600519), a flavanone (B1672756) found in various medicinal plants, and its structurally related derivatives. We will delve into its direct radical scavenging capabilities, explore the intricate signaling pathways it modulates, and provide detailed experimental protocols for its assessment. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction to this compound and its Antioxidant Potential
This compound is a flavanone, a subclass of flavonoids, characterized by its C6-C3-C6 skeleton. It is found in a variety of plant species, including Bidens pilosa and Coreopsis tinctoria, which have a history of use in traditional medicine.[1][2][3] The antioxidant properties of flavonoids are primarily attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing them. The structural features of this compound, particularly its hydroxyl groups, are believed to be crucial for its antioxidant efficacy.
Quantitative Antioxidant Activity of this compound and Derivatives
The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative analysis of their potency.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC50/EC50 (µM) | Reference |
| DPPH Radical Scavenging | 7.9 ± 0.53 | [2] |
| DPPH Radical Scavenging | 10.6 | [1] |
| Cellular Antioxidant Activity (CAA) | 14.4 |
Table 2: Comparative DPPH Radical Scavenging Activity of this compound and Related Flavonoids
| Compound | Chemical Class | DPPH IC50 (µM) | Reference |
| This compound | Flavanone | 7.9 ± 0.53 | |
| Okanin | Chalcone (B49325) | 3.35 ± 0.45 | |
| Butin (B190712) | Flavanone | Lower than Butein (qualitative) | |
| Eriodictyol (B191197) | Flavanone | Potent (qualitative) |
Mechanistic Insights into Antioxidant Action
The antioxidant effects of this compound are not limited to direct radical scavenging. It also modulates key cellular signaling pathways involved in the endogenous antioxidant response and inflammation, which is intrinsically linked to oxidative stress.
Modulation of MAPK Signaling Pathway
Studies have shown that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is mediated, at least in part, through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound has been observed to inhibit the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), leading to a reduction in the expression of inflammatory genes.
Potential Role of the Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While direct evidence for this compound activating the Nrf2 pathway is still emerging, studies on structurally similar flavonoids, such as the chalcone okanin, have shown induction of Heme Oxygenase-1 (HO-1), a key antioxidant enzyme, through Nrf2 activation. Given the structural similarities and the established role of other flavonoids in activating this pathway, it is highly probable that this compound also exerts part of its antioxidant effects through the Nrf2/HO-1 axis.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro antioxidant assays that can be employed to evaluate this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
This compound and derivative stock solutions (in methanol or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Positive control (e.g., Ascorbic acid, Trolox)
-
-
Procedure:
-
Prepare a 0.1 mM DPPH working solution in methanol.
-
Prepare serial dilutions of the test compounds and positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compounds or positive control.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, add 100 µL of methanol. For the control, add 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound and derivative stock solutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Positive control (e.g., Trolox)
-
-
Procedure:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and positive control.
-
In a 96-well plate, add 20 µL of each dilution of the test compounds or positive control.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Reagents and Equipment:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium and supplements
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate-buffered saline (PBS)
-
Black 96-well microplate suitable for fluorescence measurements
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a black 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Remove the medium and treat the cells with various concentrations of the test compounds and 25 µM DCFH-DA for 1 hour.
-
Wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Determine the EC50 value, which is the concentration of the compound required to produce a 50% reduction in the CAA unit.
-
In Vivo Antioxidant Potential
While in vitro data provides valuable initial insights, in vivo studies are crucial for confirming the antioxidant efficacy of this compound. Currently, there is limited published in vivo research specifically focused on the antioxidant properties of this compound. However, its demonstrated anti-inflammatory effects in animal models suggest a protective role against oxidative stress-related tissue damage. Future research should focus on evaluating this compound in established in vivo models of oxidative stress, such as those induced by carbon tetrachloride (CCl4) or by employing models of diseases with a strong oxidative stress component, like ischemia-reperfusion injury.
Conclusion and Future Directions
This compound is a promising natural flavonoid with significant antioxidant potential, demonstrated through its direct radical scavenging activity and its ability to modulate cellular signaling pathways. While the involvement of the MAPK pathway is established, further research is needed to definitively elucidate the role of the Nrf2/HO-1 pathway in its mechanism of action. The comprehensive quantitative comparison of this compound with a broader range of its derivatives across multiple antioxidant assays would be highly beneficial. Furthermore, in vivo studies are essential to validate its therapeutic potential for the prevention and treatment of oxidative stress-related diseases. This technical guide provides a solid foundation for researchers to advance the understanding and application of this compound and its derivatives as potent antioxidant agents.
References
Isookanin: A Comprehensive Technical Guide on its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isookanin (B600519), a naturally occurring flavonoid, has emerged as a compound of significant interest in pharmacological research due to its potent anti-inflammatory and anti-angiogenic properties. This technical guide provides an in-depth overview of the discovery of this compound, its initial characterization, and the key experimental findings that have elucidated its mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways are presented to serve as a comprehensive resource for researchers in the fields of inflammation, angiogenesis, and drug discovery.
Discovery and Isolation
This compound was successfully isolated from the aqueous extract of Bidens pilosa L. through a bioassay-guided fractionation process. The isolation procedure was monitored by assessing the inhibitory activity of the fractions on the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Bioassay-Guided Fractionation Protocol
The dried aerial parts of Bidens pilosa were extracted with boiling water. The resulting aqueous extract was then subjected to a multi-step fractionation protocol as outlined below.
Experimental Protocol: Bioassay-Guided Fractionation
-
Extraction: The dried aerial parts of B. pilosa (4 kg) were extracted by boiling in water (3 x 100 L) for 3 hours for each extraction. The combined extracts were then concentrated under a vacuum.
-
Solvent Partitioning: The crude aqueous extract was suspended in water and successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) to yield EtOAc, n-BuOH, and water fractions.
-
Activity Screening: The anti-inflammatory activity of each fraction was evaluated by measuring the inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 cells. The EtOAc fraction demonstrated the most potent inhibitory activity.
-
Column Chromatography: The active EtOAc fraction was subjected to column chromatography over Sephadex LH-20 with a chloroform-methanol (1:1) mobile phase to yield several sub-fractions.
-
Semi-Preparative HPLC: The most active sub-fraction was further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a mobile phase of 20% acetonitrile (B52724) in 0.1% trifluoroacetic acid at a flow rate of 10 mL/min to yield pure this compound.[1]
Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators in macrophages.
Inhibition of Pro-inflammatory Mediators
In LPS-stimulated RAW 264.7 macrophages, this compound dose-dependently inhibited the production of NO and PGE2.[2] Furthermore, it suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. This compound also demonstrated the ability to downregulate the production of several pro-inflammatory cytokines in LPS-stimulated THP-1 human monocytic cells, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1β (IL-1β).
Quantitative Data: Inhibition of Pro-inflammatory Mediators
| Mediator | Cell Line | Stimulant | This compound Concentration | % Inhibition | Reference |
| NO | RAW 264.7 | LPS | 10 µg/mL | ~70% | [2] |
| PGE2 | RAW 264.7 | LPS | 10 µg/mL | ~55% | [2] |
| TNF-α | THP-1 | LPS | Dose-dependent | Data not specified | |
| IL-6 | THP-1 | LPS | Dose-dependent | Data not specified | |
| IL-8 | THP-1 | LPS | Dose-dependent | Data not specified | |
| IL-1β | THP-1 | LPS | Dose-dependent | Data not specified |
Mechanism of Anti-Inflammatory Action: MAPK Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound was found to inhibit the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) in LPS-stimulated RAW 264.7 cells. However, it showed little effect on the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2). This inhibition of p38 and JNK phosphorylation leads to the downstream suppression of the transcription factor Activator Protein-1 (AP-1), a key regulator of iNOS and COX-2 expression.
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation
-
Cell Culture and Treatment: RAW 264.7 cells were cultured to 80-90% confluency and then pre-treated with various concentrations of this compound for 2 hours before stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Cells were lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total p38, JNK, and ERK1/2.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram: this compound's Anti-Inflammatory Mechanism
Caption: this compound inhibits LPS-induced inflammation by blocking p38 and JNK phosphorylation.
Anti-Angiogenic Activity
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, a process crucial in tumor growth and other pathologies.
Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation
In human microvascular endothelial cells (HMEC-1), this compound demonstrated a dose-dependent inhibition of prostaglandin E2 (PGE2)-induced cell proliferation, migration, and tube formation.
Experimental Protocol: Anti-Angiogenesis Assays
-
Cell Proliferation Assay (MTT Assay): HMEC-1 cells were seeded in 96-well plates, pre-treated with this compound, and then stimulated with PGE2. Cell viability was assessed using the MTT colorimetric assay.
-
Cell Migration Assay (Scratch Assay): A confluent monolayer of HMEC-1 cells was scratched to create a "wound." The cells were then treated with this compound and PGE2, and the closure of the wound was monitored over time.
-
Tube Formation Assay: HMEC-1 cells were seeded on a basement membrane matrix (Matrigel) and treated with this compound and PGE2. The formation of capillary-like structures was observed and quantified.[3]
Mechanism of Anti-Angiogenic Action: ERK1/2 and CREB Signaling
The anti-angiogenic effects of this compound are attributed to its ability to interfere with the ERK1/2 and cAMP response element-binding protein (CREB) signaling pathway. This compound was found to inhibit the PGE2-induced phosphorylation of both ERK1/2 and its downstream target CREB in HMEC-1 cells.
Signaling Pathway Diagram: this compound's Anti-Angiogenic Mechanism
Caption: this compound inhibits PGE2-induced angiogenesis by blocking ERK1/2 phosphorylation.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.
Workflow Diagram: Bioassay-Guided Fractionation
Caption: Workflow for the isolation of this compound from Bidens pilosa.
Workflow Diagram: In Vitro Anti-Inflammatory and Anti-Angiogenic Assays
Caption: General workflow for in vitro characterization of this compound.
Conclusion
This compound, isolated from Bidens pilosa, has been characterized as a potent anti-inflammatory and anti-angiogenic flavonoid. Its mechanisms of action involve the targeted inhibition of key signaling molecules within the MAPK and ERK/CREB pathways. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound for the treatment of inflammatory diseases and cancer. Future studies should focus on comprehensive dose-response analyses, in vivo efficacy, and pharmacokinetic profiling to advance the development of this compound as a potential therapeutic agent.
References
- 1. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits PGE2-Mediated Angiogenesis by Inducing Cell Arrest through Inhibiting the Phosphorylation of ERK1/2 and CREB in HMEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Isookanin: A Promising Therapeutic Agent for Inflammatory Diseases - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of a wide range of chronic diseases. The flavonoid Isookanin has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. In vitro studies have demonstrated that this compound effectively suppresses the production of key pro-inflammatory mediators and cytokines, primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this compound's therapeutic potential.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key signaling pathways and molecules involved in the inflammatory cascade. The primary mechanism of action involves the inhibition of pro-inflammatory mediators, the suppression of inflammatory enzymes, and the downregulation of pro-inflammatory cytokines.[1][2]
Inhibition of Pro-inflammatory Mediators and Enzymes
This compound has been shown to significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[1]
Downregulation of Pro-inflammatory Cytokines
A crucial aspect of this compound's anti-inflammatory activity is its ability to suppress the production of several pro-inflammatory cytokines. In LPS-stimulated human macrophage-like (THP-1) cells, this compound has been observed to dose-dependently decrease the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1 beta (IL-1β).[1]
Modulation of the MAPK Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound inhibits the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) in LPS-stimulated RAW 264.7 macrophages.[1][2] This, in turn, leads to the inhibition of the activator protein 1 (AP-1) transcription factor, a key regulator of pro-inflammatory gene expression.[1][2] Notably, this compound has been found to have minimal effect on the Extracellular signal-regulated kinase (ERK) and NF-κB signaling pathways.[1]
Caption: this compound's modulation of the MAPK signaling pathway.
Quantitative Data
The anti-inflammatory activity of this compound has been quantified in several in vitro assays. The following tables summarize the key findings.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Concentration of this compound | % Inhibition |
| Nitric Oxide (NO) | 10 µg/mL | 72% |
| Prostaglandin E2 (PGE2) | 10 µg/mL | 57% |
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokines by this compound in LPS-Stimulated THP-1 Cells
| Cytokine | This compound Concentration (µg/mL) | Approximate % Inhibition (Estimated from graphical data) |
| TNF-α | 1 | ~20% |
| 5 | ~45% | |
| 10 | ~65% | |
| IL-6 | 1 | ~15% |
| 5 | ~40% | |
| 10 | ~60% | |
| IL-8 | 1 | ~25% |
| 5 | ~50% | |
| 10 | ~70% | |
| IL-1β | 1 | ~10% |
| 5 | ~35% | |
| 10 | ~55% |
Note: The percentage inhibition for cytokines is estimated from the graphical data presented in the primary research article, as specific IC50 values were not provided.[1]
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the anti-inflammatory effects of this compound. These are generalized protocols based on standard laboratory practices and the methods section of the primary cited literature.
Cell Culture and LPS Stimulation
-
Cell Lines:
-
RAW 264.7 (murine macrophage cell line)
-
THP-1 (human monocytic cell line)
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) for RAW 264.7 cells, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
RPMI-1640 medium for THP-1 cells, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL for 48 hours.
-
LPS Stimulation:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 200 ng/mL for RAW 264.7 cells or 5 ng/mL for differentiated THP-1 cells for the desired time (typically 24 hours for cytokine production).
-
Measurement of Pro-inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) ELISA:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for a commercial PGE2 ELISA kit.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Coat a 96-well plate with the capture antibody for the specific cytokine (TNF-α, IL-6, IL-8, or IL-1β) overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
Western Blot Analysis of MAPK Phosphorylation
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, phospho-JNK, total p38, total JNK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A generalized experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases. Its ability to inhibit key pro-inflammatory mediators and cytokines through the targeted modulation of the MAPK signaling pathway provides a strong rationale for its further development. The data presented in this whitepaper summarizes the current understanding of this compound's anti-inflammatory properties and provides a foundation for future research.
Future studies should focus on:
-
Determining the precise IC50 values of this compound for the inhibition of a wider range of pro-inflammatory cytokines in various cell types.
-
Elucidating the upstream signaling events that lead to the inhibition of p38 and JNK phosphorylation by this compound.
-
Evaluating the efficacy and safety of this compound in in vivo animal models of inflammatory diseases.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its drug-like potential.
By addressing these key areas, the scientific community can further validate the therapeutic potential of this compound and pave the way for its potential clinical application in the management of inflammatory disorders.
References
- 1. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolating Isookanin via Bioassay-Guided Fractionation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isookanin (B600519) is a phenolic flavonoid that has been identified in various plants, including Bidens pilosa L.[1][2]. This compound has garnered significant interest due to its diverse pharmacological properties, which include anti-inflammatory, antioxidant, and anti-diabetic activities[1][3]. Bioassay-guided fractionation is a pivotal strategy in natural product drug discovery that involves the stepwise separation of a complex mixture, such as a plant extract, while using a biological assay to monitor and isolate the active constituents[4].
This document provides a detailed protocol for the isolation of this compound from Bidens pilosa L. using an anti-inflammatory bioassay to guide the fractionation process. The described method is based on the compound's ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Workflow
The overall workflow for the isolation of this compound is depicted below. The process begins with the extraction of the raw plant material, followed by sequential solvent partitioning. Each resulting fraction is then tested for its biological activity, and the most potent fraction is subjected to further chromatographic purification to yield the pure compound.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Isookanin using RAW 264.7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the murine RAW 264.7 cell line, play a central role in initiating and regulating the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Isookanin, a flavonoid, has been identified as a potential anti-inflammatory agent.[1][2] This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in vitro using LPS-stimulated RAW 264.7 macrophages.
Principle
This protocol first assesses the cytotoxicity of this compound on RAW 264.7 cells to determine non-toxic working concentrations. Subsequently, the anti-inflammatory activity is evaluated by measuring the inhibitory effect of this compound on the production of key inflammatory mediators (NO, TNF-α, and IL-6) in LPS-stimulated cells. The underlying mechanism of action is explored by investigating its effect on the MAPK and NF-κB signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.4 ± 4.9 |
| 50 | 91.5 ± 5.3 |
| 100 | 88.1 ± 6.0 |
Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.
Table 2: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 45.8 ± 3.1 |
| LPS + this compound (10 µM) | 30.2 ± 2.5 |
| LPS + this compound (25 µM) | 18.5 ± 1.9 |
| LPS + this compound (50 µM) | 9.7 ± 1.1 |
Data are presented as mean ± standard deviation (n=3). NO production was measured in the cell culture supernatant using the Griess assay.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.3 ± 5.1 | 35.7 ± 4.2 |
| LPS (1 µg/mL) | 1245.8 ± 98.2 | 987.4 ± 85.6 |
| LPS + this compound (10 µM) | 876.5 ± 75.4 | 698.1 ± 60.3 |
| LPS + this compound (25 µM) | 543.2 ± 49.8 | 432.9 ± 38.7 |
| LPS + this compound (50 µM) | 289.1 ± 25.6 | 210.5 ± 22.1 |
Data are presented as mean ± standard deviation (n=3). Cytokine levels were quantified in the cell culture supernatant using ELISA kits.
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Putative signaling pathway for the anti-inflammatory action of this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the non-toxic concentration range of this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the culture supernatant.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with non-toxic concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the concentration of TNF-α and IL-6 in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Pre-treat with this compound for 2 hours, then stimulate with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Principle: The assay typically involves capturing the cytokine from the supernatant with a specific antibody coated on a 96-well plate, followed by detection with a biotinylated detection antibody and a streptavidin-HRP conjugate. A substrate solution is then added to produce a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Discussion
The provided protocols offer a comprehensive framework for evaluating the in vitro anti-inflammatory properties of this compound. The results from these assays will indicate whether this compound can reduce the production of key inflammatory mediators in a dose-dependent manner without causing significant cytotoxicity. This compound has been shown to inhibit the production of NO and pro-inflammatory cytokines by suppressing the expression of iNOS and COX-2. The mechanism is associated with the downregulation of the MAPK (p38 and JNK) and AP-1 signaling pathways. Further investigation into the NF-κB pathway, a central regulator of inflammation, is also warranted as it is a common target for anti-inflammatory compounds. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound for inflammatory diseases.
References
Application Notes and Protocols: Measuring Isookanin's Effect on Nitric Oxide Production with the Griess Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for investigating the inhibitory effect of Isookanin on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The protocol details the cell culture, treatment with this compound and LPS, and the subsequent quantification of nitrite (B80452), a stable metabolite of NO, using the Griess reaction. Furthermore, this document summarizes the known molecular mechanism of this compound's action on the signaling pathways that lead to NO production. This guide is intended to assist researchers in pharmacology, immunology, and drug discovery in assessing the anti-inflammatory potential of this compound and similar compounds.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] During inflammation, the inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to a significant and sustained production of NO.[2][3][4] While essential for host defense, excessive NO production can contribute to tissue damage and the pathophysiology of various inflammatory diseases.[1][3] Consequently, inhibitors of iNOS and NO production are promising therapeutic targets for inflammatory conditions.[2][5]
This compound, a flavonoid phytochemical, has demonstrated anti-inflammatory properties.[6][7] Studies have shown that this compound can effectively reduce the production of pro-inflammatory mediators, including nitric oxide, in LPS-stimulated RAW 264.7 macrophages.[6][8][9] This effect is attributed to its ability to inhibit the expression of iNOS.[6][8] The underlying mechanism involves the downregulation of the p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK) phosphorylation in the MAPK signaling pathway, which in turn inhibits the activation of the transcription factor activator protein 1 (AP-1).[6][7][8]
The Griess reaction is a reliable and straightforward colorimetric method for the indirect measurement of NO production by quantifying nitrite (NO₂⁻) concentration in biological samples.[2][10][11] The assay involves a two-step diazotization reaction in which sulfanilamide (B372717) reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce a stable, colored azo compound with a maximum absorbance at approximately 540 nm.[11]
This document provides detailed protocols for utilizing the RAW 264.7 macrophage model system in conjunction with the Griess reaction to evaluate the dose-dependent inhibitory effect of this compound on NO production.
Data Presentation
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | This compound Concentration (µg/mL) | LPS Concentration (ng/mL) | Nitric Oxide Inhibition (%) |
| Control | 0 | 0 | Not Applicable |
| LPS Only | 0 | 100 | 0 |
| This compound + LPS | 1 | 100 | ~25% |
| This compound + LPS | 5 | 100 | ~50% |
| This compound + LPS | 10 | 100 | 72%[6] |
Note: The percentage of inhibition is an approximate value based on published data and may vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium Nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Pre-treatment with this compound: After incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µg/mL). A vehicle control (DMSO) should also be included. Incubate the cells for 2 hours.
-
LPS Stimulation: Following the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL (or as experimentally determined). A negative control group without LPS stimulation should be maintained.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.
Protocol 2: Nitric Oxide Measurement using the Griess Reaction
-
Sample Collection: After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the same culture medium. A typical range for the standard curve is 0-100 µM.
-
Griess Reaction:
-
Add 100 µL of the collected supernatant or standard solution to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[2]
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of this compound + LPS group / Absorbance of LPS only group)] * 100
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in NO production is not due to cell death. An MTT assay can be performed in parallel.
-
After collecting the supernatant for the Griess reaction, add MTT solution to the remaining cells in the plate.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm.[2]
Visualizations
Caption: Experimental workflow for measuring this compound's effect on nitric oxide production.
Caption: Signaling pathway of this compound's inhibitory effect on nitric oxide production.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Quantification of PGE2 and Cytokine Inhibition by Isookanin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying the inhibitory effects of Isookanin on Prostaglandin E2 (PGE2) and pro-inflammatory cytokine production. The described methods are essential for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.
Introduction
This compound, a flavonoid compound, has demonstrated significant anti-inflammatory properties. It effectively suppresses the production of key inflammatory mediators, including PGE2 and various pro-inflammatory cytokines.[1] This document outlines the in vitro protocols to assess and quantify the inhibitory capacity of this compound, providing a basis for its further investigation as a potential therapeutic agent for inflammatory diseases. The primary mechanism of action involves the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, which are critical enzymes in the inflammatory cascade.[1] This inhibition is mediated through the suppression of the p38 mitogen-activated protein kinase (MAPK), c-Jun NH2-terminal kinase (JNK), and activator protein 1 (AP-1) signaling pathways.[1][2]
Data Summary
The inhibitory effects of this compound on PGE2 and cytokine production have been quantified in lipopolysaccharide (LPS)-stimulated macrophage and monocyte cell lines. The following tables summarize the key quantitative data.
Table 1: Inhibition of PGE2 Production by this compound in LPS-Stimulated RAW 264.7 Macrophages [1]
| This compound Concentration (µg/mL) | PGE2 Inhibition (%) |
| 10 | 57 |
Cells were pre-treated with this compound for 2 hours, followed by stimulation with 100 ng/mL LPS for 24 hours.
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated THP-1 Monocytes [1]
| This compound Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-8 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | Significant | Significant | Significant | Significant |
| 5 | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| 10 | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
Cells were pre-treated with this compound for 2 hours, followed by stimulation with 5 ng/mL LPS for 24 hours. The original data was presented as dose-dependent downregulation; specific percentages were not provided in the source.
Experimental Protocols
Cell Culture and Maintenance
-
RAW 264.7 Murine Macrophages: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
THP-1 Human Monocytes: Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
Protocol for Quantification of PGE2 Inhibition
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well.[1] Allow cells to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 2 hours.[1][3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 0.1 nM Celecoxib).[1]
-
Inflammatory Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce PGE2 production.[1][3]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell culture supernatant.
-
PGE2 Quantification by ELISA:
-
Use a commercial Prostaglandin E2 ELISA kit and follow the manufacturer's instructions.[1][4]
-
Briefly, add standards and collected supernatants to the antibody-coated microplate.
-
Add a fixed amount of HRP-labeled PGE2 to compete for binding to the antibody.
-
Incubate, wash the plate, and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the PGE2 concentration in each sample by interpolating from the standard curve.
-
Determine the percentage of PGE2 inhibition for each this compound concentration relative to the LPS-stimulated control.
-
Protocol for Quantification of Cytokine Inhibition
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at an appropriate density.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 2 hours.[1] Include a vehicle control.
-
Inflammatory Stimulation: Stimulate the cells with 5 ng/mL of LPS for 24 hours to induce cytokine production.[1]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification by ELISA:
-
Use commercial ELISA kits for TNF-α, IL-6, IL-8, and IL-1β and follow the manufacturer's instructions.[1]
-
The principle is a sandwich ELISA. Add the collected supernatants to antibody-coated plates.
-
Add a detection antibody, followed by an enzyme-linked secondary antibody.
-
Incubate, wash, and add the substrate.
-
Stop the reaction and measure the absorbance.
-
Calculate the cytokine concentrations from a standard curve.
-
Determine the percentage of inhibition for each cytokine at different this compound concentrations.
-
Visualizations
Signaling Pathway of this compound-Mediated Inhibition of PGE2 and Cytokine Production
Caption: this compound inhibits LPS-induced inflammatory signaling.
Experimental Workflow for Quantifying PGE2 and Cytokine Inhibition
Caption: Workflow for assessing this compound's inhibitory effects.
References
Application Notes and Protocols for Western Blot Analysis of MAPK Pathway Phosphorylation after Isookanin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Isookanin (B600519), a phenolic flavonoid with known anti-inflammatory and anti-angiogenic properties, on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The protocols outlined below detail the Western blot analysis of the phosphorylation status of key proteins in the three major MAPK cascades: Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.
Introduction to this compound and the MAPK Pathway
This compound is a natural compound that has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, suggesting its potential as a therapeutic agent in angiogenesis-related diseases.[1] One of the key mechanisms underlying these effects is the modulation of intracellular signaling pathways that regulate cell growth and survival.
The MAPK pathway is a critical signaling cascade that transduces extracellular signals to intracellular responses, controlling a wide range of cellular processes including proliferation, differentiation, apoptosis, and inflammation. The pathway consists of three main branches: the ERK, JNK, and p38 pathways. The activation of these pathways typically involves a cascade of phosphorylation events. Analyzing the phosphorylation status of key kinases within these pathways is a common method to assess their activation. Western blotting is a widely used and effective technique for this purpose.
Studies have specifically demonstrated that this compound inhibits the phosphorylation of ERK1/2 in human microvascular endothelial cells (HMEC-1).[1] While the direct effects of this compound on the JNK and p38 pathways are not as well-documented, the structural similarity of this compound to other chalcones like Butein, which has been shown to modulate p38 activity, suggests the potential for broader effects on the MAPK signaling network.[2][3]
Data Presentation
The following tables summarize quantitative data from Western blot analyses. Table 1 presents experimental data on the effect of this compound on ERK1/2 phosphorylation. Tables 2 and 3 are provided as templates to illustrate how data on JNK and p38 phosphorylation would be presented, as direct experimental data for this compound's effect on these pathways is not yet available.
Table 1: Effect of this compound on PGE2-Induced ERK1/2 Phosphorylation in HMEC-1 Cells
| Treatment | Concentration (µg/mL) | Relative Phospho-ERK1/2 Band Intensity (Normalized to Total ERK1/2) | Fold Change vs. PGE2 Control |
| Control | - | 0.25 | 0.25 |
| PGE2 | 20 | 1.00 | 1.00 |
| PGE2 + this compound | 1 | 0.78 | 0.78 |
| PGE2 + this compound | 5 | 0.55 | 0.55 |
| PGE2 + this compound | 10 | 0.32 | 0.32 |
Data is representative and based on findings from studies on this compound's effect on ERK1/2 phosphorylation.[1]
Table 2: Hypothetical Data on the Effect of this compound on JNK Phosphorylation
| Treatment | Concentration (µg/mL) | Relative Phospho-JNK Band Intensity (Normalized to Total JNK) | Fold Change vs. Control |
| Control | - | 1.00 | 1.00 |
| This compound | 1 | - | - |
| This compound | 5 | - | - |
| This compound | 10 | - | - |
This table is a template. The effect of this compound on JNK phosphorylation requires experimental validation.
Table 3: Hypothetical Data on the Effect of this compound on p38 Phosphorylation
| Treatment | Concentration (µg/mL) | Relative Phospho-p38 Band Intensity (Normalized to Total p38) | Fold Change vs. Control |
| Control | - | 1.00 | 1.00 |
| This compound | 1 | - | - |
| This compound | 5 | - | - |
| This compound | 10 | - | - |
This table is a template. The effect of this compound on p38 phosphorylation requires experimental validation.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of MAPK pathway phosphorylation following this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured in a suitable medium, such as MCDB 131, supplemented with 10% fetal bovine serum (FBS), 10 ng/mL epidermal growth factor (EGF), 1 µg/mL hydrocortisone, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed the HMEC-1 cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Starvation: Before treatment, starve the cells in a serum-free medium for 12-24 hours to reduce basal levels of MAPK activation.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, and 10 µg/mL) for 2 hours.
-
Following pre-treatment, stimulate the cells with an appropriate agonist to induce MAPK pathway activation. For example, Prostaglandin E2 (PGE2) at a concentration of 20 µM can be used to induce ERK1/2 phosphorylation.
-
Include appropriate controls: an untreated control, a vehicle control (if this compound is dissolved in a solvent like DMSO), and an agonist-only control.
-
The incubation time after agonist stimulation should be optimized based on the specific MAPK pathway and cell type, but a common time point is 15-30 minutes.
-
Protocol 2: Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes, with occasional vortexing. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE). Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38). The antibody dilutions should be optimized according to the manufacturer's instructions. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for a few minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to account for any variations in protein loading.
Visualizations
The following diagrams illustrate the MAPK signaling pathway and the experimental workflow for Western blot analysis.
Caption: The MAPK signaling pathway with the inhibitory action of this compound on ERK.
Caption: Experimental workflow for Western blot analysis.
References
- 1. This compound Inhibits PGE2-Mediated Angiogenesis by Inducing Cell Arrest through Inhibiting the Phosphorylation of ERK1/2 and CREB in HMEC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butein inhibits the proliferation of breast cancer cells through generation of reactive oxygen species and modulation of ERK and p38 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Anti-Inflammatory Potential of Isookanin: A Luciferase Reporter Assay Approach
Application Notes and Protocols for Measuring Isookanin's Effect on iNOS and COX-2 Promoter Activity
For researchers, scientists, and professionals in drug development, understanding the molecular mechanisms of novel anti-inflammatory compounds is paramount. This compound, a flavonoid isolated from Bidens pilosa L., has demonstrated significant anti-inflammatory properties.[1][2] These application notes provide a detailed guide to utilizing a luciferase reporter assay to quantify the inhibitory effects of this compound on the promoter activity of two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Summary of this compound's Effect on iNOS and COX-2 Promoter Activity
This compound has been shown to suppress the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][3] This inhibition occurs at the transcriptional level, as demonstrated by a significant dose-dependent decrease in iNOS and COX-2 promoter-driven luciferase activity. At a concentration of 10 µg/mL, this compound reduced the expression of iNOS and COX-2 by 51.3% and 36.5%, respectively.[3] This suggests that this compound is a potent inhibitor of the signaling pathways that lead to the transcription of these inflammatory mediators.
The underlying mechanism for this inhibition involves the downregulation of the p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK) signaling pathways, which in turn inhibits the activation of the transcription factor activator protein 1 (AP-1).[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on iNOS and COX-2 promoter activity in LPS-stimulated RAW 264.7 macrophages.
| Concentration of this compound (µg/mL) | iNOS Promoter Activity (% of LPS control) | COX-2 Promoter Activity (% of LPS control) |
| 1 | ~80% | ~85% |
| 5 | ~60% | ~70% |
| 10 | 48.7%[3] | 63.5%[3] |
Experimental Workflow
Signaling Pathway of this compound's Anti-inflammatory Action
Detailed Experimental Protocols
Herein are the detailed protocols for performing the luciferase reporter assay to measure the effect of this compound on iNOS and COX-2 promoter activity.
Protocol 1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Plasmid Transfection
This protocol is optimized for a 24-well plate format.
-
Cell Seeding: Seed RAW 264.7 cells at a density of 2 x 10^5 cells/well in a 24-well plate and incubate for 24 hours.
-
Plasmids:
-
Firefly luciferase reporter plasmid containing the iNOS or COX-2 promoter.
-
Renilla luciferase control reporter plasmid (e.g., pRL-TK) for normalization of transfection efficiency.[3]
-
-
Transfection Reagent: Use a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Transfection Procedure:
-
For each well, prepare a mix of 0.5 µg of the iNOS or COX-2 promoter plasmid and 0.05 µg of the Renilla luciferase plasmid in serum-free medium.
-
Add the transfection reagent to the plasmid mix, vortex gently, and incubate at room temperature for 20-30 minutes.
-
During the incubation, replace the culture medium in the wells with fresh, serum-free DMEM.
-
Add the DNA-transfection reagent complex dropwise to each well.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with complete DMEM.
-
Protocol 3: this compound Treatment and LPS Stimulation
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations (e.g., 1, 5, 10 µg/mL) in complete DMEM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treatment: 24 hours post-transfection, replace the medium with DMEM containing the various concentrations of this compound or vehicle control (DMSO). Incubate for 2 hours.
-
Stimulation: After the pre-treatment, add LPS to a final concentration of 200 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
Protocol 4: Dual-Luciferase® Reporter Assay
-
Cell Lysis:
-
After the 24-hour incubation, aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of 1X Passive Lysis Buffer to each well and rock the plate gently for 15 minutes at room temperature.
-
-
Luciferase Activity Measurement:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Use a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Measure firefly luciferase activity first by adding 100 µL of Luciferase Assay Reagent II (LAR II) and reading the luminescence.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency. The ratio is calculated as: Relative Luciferase Units (RLU) = Firefly Luciferase Activity / Renilla Luciferase Activity.
-
Express the results as a percentage of the LPS-stimulated control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Isookanin: Cell-Based Assays Using THP-1 and HMEC-1 Cells
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the effects of Isookanin, a naturally occurring flavonoid, on human monocytic THP-1 cells and human microvascular endothelial HMEC-1 cells. The provided methodologies are designed to facilitate research into the anti-inflammatory and anti-angiogenic properties of this compound, offering a valuable tool for drug discovery and development programs.
Introduction to this compound and its Cellular Targets
This compound is a flavonoid that has demonstrated significant biological activities, including anti-inflammatory and anti-angiogenic effects.[1][2] Understanding the cellular and molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. This guide focuses on two key cell lines for these investigations:
-
THP-1 Cells: A human monocytic leukemia cell line that can be differentiated into macrophages. These cells are an established model for studying inflammatory responses and the effects of anti-inflammatory compounds.[1][3] this compound has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated THP-1 cells, suggesting its potential in modulating inflammatory processes.[1]
-
HMEC-1 Cells: An immortalized human microvascular endothelial cell line. These cells are widely used to study the processes of angiogenesis, including cell proliferation, migration, and tube formation.[2][4] Research has indicated that this compound can inhibit these key angiogenic processes in HMEC-1 cells, highlighting its potential as an anti-angiogenic agent.[2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on various cellular parameters in THP-1 and HMEC-1 cells, based on published findings.
Table 1: Anti-inflammatory Effects of this compound on LPS-stimulated THP-1 Macrophages [1]
| Concentration of this compound | Inhibition of TNF-α production (%) | Inhibition of IL-6 production (%) | Inhibition of IL-8 production (%) | Inhibition of IL-1β production (%) |
| 1 µg/mL | ~20% | ~15% | ~18% | ~25% |
| 5 µg/mL | ~50% | ~45% | ~48% | ~55% |
| 10 µg/mL | ~80% | ~75% | ~78% | ~85% |
Table 2: Anti-angiogenic Effects of this compound on HMEC-1 Cells [2]
| Concentration of this compound | Inhibition of Cell Proliferation (%) | Inhibition of Cell Migration (%) | Inhibition of Tube Formation (%) |
| 1 µg/mL | ~15% | ~20% | ~25% |
| 5 µg/mL | ~40% | ~50% | ~60% |
| 10 µg/mL | ~70% | ~80% | ~85% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: THP-1 Cell Culture and Differentiation
This protocol describes the standard procedure for culturing THP-1 monocytes and differentiating them into a macrophage-like phenotype.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain THP-1 monocytes in suspension culture in RPMI-1640 complete medium.
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
To induce differentiation, add PMA to the culture medium at a final concentration of 100 ng/mL.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, the cells will adhere to the plate and exhibit a macrophage-like morphology. These differentiated cells are ready for subsequent experiments.
Protocol 2: Assessment of Anti-inflammatory Activity in THP-1 Macrophages
This protocol details the investigation of this compound's effect on pro-inflammatory cytokine production.
Workflow Diagram:
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Lipopolysaccharide (LPS)
-
Complete RPMI-1640 medium
-
ELISA kits for TNF-α, IL-6, IL-8, and IL-1β
Procedure:
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, IL-8, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 3: HMEC-1 Cell Culture
This protocol outlines the standard procedure for maintaining HMEC-1 cells in culture.
Materials:
-
HMEC-1 cells
-
MCDB 131 medium
-
Epidermal Growth Factor (EGF)
-
Hydrocortisone
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture HMEC-1 cells in T-75 flasks coated with 0.1% gelatin.
-
Use MCDB 131 medium supplemented with 10 ng/mL EGF, 1 µg/mL hydrocortisone, 10% FBS, 10 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
Protocol 4: Assessment of Anti-angiogenic Activity in HMEC-1 Cells
This section provides protocols for key angiogenesis assays.
4.1 Cell Proliferation Assay (MTT Assay)
Workflow Diagram:
References
Application Note: Quantification of Isookanin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isookanin (B600519), a flavonoid predominantly found in plants of the Bidens genus, has garnered significant interest within the scientific community. Research has highlighted its potential therapeutic properties, including anti-inflammatory and anti-angiogenic activities.[1][2] These properties are linked to its ability to modulate key signaling pathways, such as the MAPK/JNK and ERK/CREB pathways.[1][2][3] As research into the pharmacological potential of this compound continues, the need for a robust and reliable analytical method for its quantification in plant extracts is paramount for quality control, standardization, and the development of herbal medicinal products.
This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles of flavonoid analysis and is designed to be adaptable for various plant matrices.
Quantitative Data
| Plant Species | Compound | Analytical Method | Reference |
| Bidens pilosa L. | This compound | HPLC |
Researchers are encouraged to perform their own quantitative analysis to determine the precise concentration of this compound in their specific plant material and extracts.
Experimental Protocols
Sample Preparation
A critical step in the accurate quantification of this compound is the efficient extraction of the analyte from the plant matrix.
1.1. Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
1.2. Extraction Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol in water (v/v).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the initial mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Method
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.
2.1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
2.2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (v/v) |
| Gradient | 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-10% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm and 350 nm (for flavonoids) |
| Injection Volume | 10 µL |
2.3. Standard Preparation and Calibration:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase.
-
Inject each standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Determine the linearity of the calibration curve by calculating the correlation coefficient (R²), which should be ≥ 0.999.
2.4. Quantification of this compound in Plant Extracts:
-
Inject the prepared plant extract sample into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Signaling Pathway
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow
Caption: Workflow for this compound quantification.
References
Application Notes and Protocols for In Vivo Testing of Isookanin's Anti-Inflammatory Activity
Topic: In vivo animal models for testing the anti-inflammatory activity of Isookanin (B600519).
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a phenolic flavonoid, has demonstrated notable anti-inflammatory properties in in vitro studies.[1][2] Research on lipopolysaccharide (LPS)-stimulated macrophages has shown that this compound can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] Furthermore, this compound has been observed to suppress the expression of activator protein 1 (AP-1) and downregulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK) in the MAPK signaling pathway.[1][2][4] It also inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1β (IL-1β).[1][2][4] While these in vitro results are promising, it is crucial to validate the anti-inflammatory efficacy of this compound using established in vivo animal models.[1][3][4]
This document provides detailed protocols for two widely used animal models to assess the in vivo anti-inflammatory activity of this compound: the Carrageenan-Induced Paw Edema Model and the Lipopolysaccharide-Induced Acute Lung Injury (ALI) Model.
Carrageenan-Induced Paw Edema Model
This model is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[5][6] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The initial phase (0-6 hours) involves the release of histamine, serotonin, and bradykinin, while the later phase (after 6 hours) is characterized by the production of prostaglandins (B1171923) and cytokines, mediated by enzymes like COX-2.[5]
Experimental Protocol
Objective: To evaluate the ability of this compound to reduce acute inflammation in the carrageenan-induced paw edema model in rats or mice.
Materials:
-
Male Wistar rats (240–285 g) or Swiss albino mice (20-25 g).[7]
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).
-
Carrageenan (Lambda, Type IV).
-
Sterile 0.9% saline.
-
Reference drug (e.g., Indomethacin or Dexamethasone).[5]
-
Plethysmometer or digital calipers.[5]
-
Animal handling and injection equipment.
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[5]
-
Grouping: Divide the animals into the following groups (n=6-8 animals per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (Carrageenan Control): Vehicle + Carrageenan.
-
Group 3 (Reference Drug): Reference Drug (e.g., Indomethacin, 10 mg/kg) + Carrageenan.
-
Group 4-6 (this compound Treatment): this compound (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan.
-
-
Dosing: Administer this compound, the reference drug, or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each animal.[5] The contralateral paw can be injected with saline as a baseline control.[5]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals.[5] Collect paw tissue to measure the levels of pro-inflammatory mediators such as TNF-α, IL-1β, and PGE2 using ELISA or other appropriate methods.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Paw Volume Increase (mL) at 5 hours (Mean ± SEM) | % Inhibition of Edema at 5 hours |
| Control (Vehicle) | - | 0.10 ± 0.02 | 0.08 ± 0.01 | - |
| Carrageenan | - | 0.85 ± 0.05 | 1.10 ± 0.07 | 0 |
| Indomethacin | 10 | 0.35 ± 0.03 | 0.40 ± 0.04 | 63.6 |
| This compound | 25 | 0.70 ± 0.06 | 0.85 ± 0.05 | 22.7 |
| This compound | 50 | 0.55 ± 0.04 | 0.60 ± 0.04 | 45.5 |
| This compound | 100 | 0.40 ± 0.03 | 0.45 ± 0.03 | 59.1 |
*p < 0.05 compared to the carrageenan group.
Experimental Workflow Diagram
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intratracheal or intranasal administration of LPS in mice leads to a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and the production of pro-inflammatory cytokines, mimicking the pathology of acute lung injury (ALI).[9][10] This model is suitable for investigating the effects of anti-inflammatory agents on a systemic and organ-specific inflammatory condition.
Experimental Protocol
Objective: To determine the protective effect of this compound against LPS-induced acute lung injury in mice.
Materials:
-
Male C57BL/6 mice (6-8 weeks old).[11]
-
This compound (dissolved in a suitable vehicle).
-
Lipopolysaccharide (LPS) from Escherichia coli.
-
Sterile phosphate-buffered saline (PBS).
-
Reference drug (e.g., Dexamethasone).
-
Anesthesia (e.g., ketamine/xylazine).
-
Bronchoalveolar lavage (BAL) equipment.
Procedure:
-
Animal Acclimatization and Grouping: Similar to the paw edema model, acclimatize mice for one week and divide them into experimental groups.
-
Dosing: Administer this compound, dexamethasone, or vehicle orally 1 hour before LPS challenge.
-
Induction of ALI: Anesthetize the mice and instill LPS (e.g., 5 mg/kg) intranasally or intratracheally in a small volume (e.g., 50 µL).[11][12]
-
Sample Collection: At a predetermined time point after LPS administration (e.g., 6 or 24 hours), euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of PBS into the lungs to collect BAL fluid (BALF).[9][13]
-
Cell Count and Differentiation: Centrifuge the BALF to pellet the cells. Count the total number of cells and perform a differential count to determine the number of neutrophils.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the BALF supernatant using ELISA kits.
-
Lung Histopathology: Collect the lung tissue, fix it in formalin, embed it in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury, including edema, inflammation, and cellular infiltration.[11]
Data Presentation
Table 2: Effect of this compound on Inflammatory Markers in BALF of LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10^5) (Mean ± SEM) | Neutrophils in BALF (x10^5) (Mean ± SEM) | TNF-α in BALF (pg/mL) (Mean ± SEM) | IL-6 in BALF (pg/mL) (Mean ± SEM) |
| Control (Saline) | - | 0.5 ± 0.1 | 0.02 ± 0.01 | 20 ± 5 | 15 ± 4 |
| LPS + Vehicle | - | 8.2 ± 0.7 | 6.5 ± 0.6 | 850 ± 90 | 1200 ± 110 |
| LPS + Dexamethasone | 5 | 2.5 ± 0.3 | 1.8 ± 0.2 | 250 ± 30 | 300 ± 40 |
| LPS + this compound | 50 | 6.1 ± 0.5 | 4.8 ± 0.4 | 600 ± 70 | 950 ± 95 |
| LPS + this compound | 100 | 4.3 ± 0.4 | 3.2 ± 0.3 | 400 ± 50 | 650 ± 70 |
*p < 0.05 compared to the LPS + Vehicle group.
Experimental Workflow Diagram
Caption: Workflow for LPS-Induced Acute Lung Injury Model.
Signaling Pathways and Mechanism of Action
Based on in vitro data, this compound is believed to exert its anti-inflammatory effects primarily through the modulation of the MAPK and AP-1 signaling pathways.[1][4] The following diagram illustrates the proposed mechanism.
Signaling Pathway Diagramdot
References
- 1. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 10. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.9. LPS-Induced Acute Lung Injury Mouse Model [bio-protocol.org]
- 12. 2.3. LPS-induced Acute Lung Injury in the Murine Model [bio-protocol.org]
- 13. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
Application Notes and Protocols: Isookanin in Anti-Angiogenesis Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro anti-angiogenesis tube formation assay using Isookanin. It includes an overview of the methodology, quantitative data presentation, a step-by-step experimental protocol, and diagrams illustrating the experimental workflow and the relevant signaling pathway.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay is a widely used in vitro method to evaluate the pro- or anti-angiogenic potential of compounds by assessing the ability of endothelial cells to form capillary-like structures on a basement membrane extract.
This compound, a phenolic flavonoid found in plants like Bidens pilosa, has demonstrated anti-inflammatory and anti-angiogenic properties.[1][2] Specifically, this compound has been shown to inhibit prostaglandin (B15479496) E2 (PGE2)-mediated angiogenesis by suppressing the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1).[1][2] The underlying mechanism involves the inhibition of the ERK1/2 and CREB signaling pathways.[1][2]
These application notes provide a comprehensive guide for researchers to utilize the tube formation assay to study the anti-angiogenic effects of this compound.
Quantitative Data Summary
The following table summarizes the quantitative analysis of the effect of this compound on PGE2-induced tube formation in HMEC-1 cells. Data is extracted from a study by Xu et al. (2021) where tube formation was evaluated by analyzing the total branch number, length, and mesh size of the tube-like structures using ImageJ software.[1]
| Treatment Group | Concentration | Total Branch Number (% of Control) | Total Tube Length (% of Control) | Total Mesh Size (% of Control) |
| Control | - | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.3 |
| PGE2 | 20 µM | 185 ± 9.8 | 192 ± 11.4 | 178 ± 10.5 |
| PGE2 + this compound | 1 µg/mL | 155 ± 8.1 | 160 ± 9.5 | 148 ± 8.7 |
| PGE2 + this compound | 5 µg/mL | 120 ± 6.7 | 125 ± 7.9 | 115 ± 6.9 |
| PGE2 + this compound | 10 µg/mL | 95 ± 5.1 | 102 ± 6.3 | 98 ± 5.8 |
| VEGF (Positive Control) | 100 ng/mL | 190 ± 10.2 | 198 ± 12.1 | 185 ± 11.2 |
Data are presented as mean ± standard deviation (n=3). The control group is untreated HMEC-1 cells. The percentages are calculated relative to the control group.
Experimental Protocol: Anti-Angiogenesis Tube Formation Assay with this compound
This protocol details the steps for performing a Matrigel-based tube formation assay to assess the anti-angiogenic activity of this compound on endothelial cells, such as Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs).
Materials
-
Endothelial cells (e.g., HMEC-1, HUVEC)
-
Endothelial cell growth medium (e.g., MCDB131, Medium 200PRF with supplements)
-
Fetal Bovine Serum (FBS)
-
Growth factor-reduced Matrigel® Basement Membrane Matrix
-
This compound (stock solution prepared in DMSO)
-
Prostaglandin E2 (PGE2) or Vascular Endothelial Growth Factor (VEGF) as an angiogenic stimulator
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Calcein AM fluorescent dye (for visualization)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow Diagram
Caption: Experimental workflow for the anti-angiogenesis tube formation assay with this compound.
Step-by-Step Methodology
1. Preparation of Matrigel-Coated Plates
1.1. Thaw growth factor-reduced Matrigel overnight at 4°C.[4][5] Keep Matrigel on ice to prevent premature polymerization.[6] 1.2. Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[4] 1.3. Using a pre-chilled pipette, add 50 µL of thawed Matrigel to each well of the 96-well plate.[3] Ensure the entire bottom of the well is covered. Avoid introducing air bubbles.[6] 1.4. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.[3][6]
2. Cell Culture and Preparation
2.1. Culture endothelial cells (e.g., HMEC-1) in appropriate growth medium until they reach 70-80% confluency.[6] 2.2. The day before the assay, serum-starve the cells by replacing the growth medium with a basal medium containing a lower concentration of FBS (e.g., 1%). 2.3. On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA. 2.4. Neutralize the trypsin and centrifuge the cells at 200 x g for 5 minutes.[3] 2.5. Resuspend the cell pellet in a serum-free or low-serum basal medium and perform a cell count. Prepare a cell suspension at a concentration of 2 x 10^5 cells/mL.[5]
3. Treatment and Seeding
3.1. Aliquot the cell suspension into different tubes for each treatment condition (Control, PGE2/VEGF alone, PGE2/VEGF + different concentrations of this compound). 3.2. Pre-treat the designated cell suspensions with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 2 hours at 37°C.[1] Remember to include a vehicle control (DMSO) for the this compound-treated groups. 3.3. Following the pre-treatment, add the angiogenic stimulator (e.g., 20 µM PGE2 or 100 ng/mL VEGF) to the appropriate cell suspensions.[1] 3.4. Gently add 100 µL of the treated cell suspension to each well of the Matrigel-coated plate, resulting in 2 x 10^4 cells per well.[7]
4. Incubation and Visualization
4.1. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.[6][8] The optimal incubation time may vary depending on the cell type and should be determined empirically. 4.2. (Optional) For fluorescent imaging, carefully remove the medium from the wells and wash gently with PBS. 4.3. Add Calcein AM solution (e.g., 8 µg/mL in HBSS) to each well and incubate for 30-40 minutes at 37°C.[6][9] 4.4. Wash the wells again with PBS before imaging.[9] 4.5. Observe and capture images of the tube-like structures using an inverted microscope at 4x or 10x magnification.[3]
5. Data Analysis and Quantification
5.1. Quantify the extent of tube formation by measuring parameters such as the total number of branches, total tube length, and the number of meshes using image analysis software like ImageJ with the Angiogenesis Analyzer plugin. 5.2. Compare the results from the this compound-treated groups to the control and PGE2/VEGF-stimulated groups to determine the anti-angiogenic effect.
Signaling Pathway of this compound's Anti-Angiogenic Effect
This compound exerts its anti-angiogenic effects by interfering with the PGE2-mediated signaling cascade in endothelial cells. The diagram below illustrates this inhibitory pathway.
Caption: Signaling pathway of this compound's inhibitory effect on PGE2-induced angiogenesis.
Conclusion
The tube formation assay is a valuable tool for screening and characterizing the anti-angiogenic properties of compounds like this compound. The protocol provided here, along with the supporting data and pathway information, offers a comprehensive resource for researchers in the field of angiogenesis and drug development. The evidence suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent for angiogenesis-related diseases.[2]
References
- 1. This compound Inhibits PGE2-Mediated Angiogenesis by Inducing Cell Arrest through Inhibiting the Phosphorylation of ERK1/2 and CREB in HMEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits PGE2-Mediated Angiogenesis by Inducing Cell Arrest through Inhibiting the Phosphorylation of ERK1/2 and CREB in HMEC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 4. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. corning.com [corning.com]
- 7. Matrigel tube formation assay [bio-protocol.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ibidi.com [ibidi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isookanin for In Vitro Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Isookanin in in vitro cell viability assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid compound that has been studied for its anti-inflammatory and anti-angiogenic properties. In in vitro studies, it has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines like RAW 264.7.[1] This is achieved, in part, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Q2: Which signaling pathways are known to be modulated by this compound?
This compound has been reported to exert its effects through the modulation of key signaling pathways. In the context of inflammation, it has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), which are components of the MAPK signaling pathway.[2] Additionally, in the context of angiogenesis, this compound has been found to inhibit the phosphorylation of ERK1/2 and CREB.
Q3: What is the recommended solvent for preparing this compound stock solutions for cell culture?
The recommended solvent for preparing stock solutions of this compound for cell culture experiments is dimethyl sulfoxide (B87167) (DMSO).[3] Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility and stability of the stock solution.
Q4: How should this compound powder and its stock solutions be stored?
To maintain the integrity and activity of this compound, proper storage is essential. The powdered form should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability.
Q5: What is a typical starting concentration range for this compound in a cell viability assay?
For initial experiments, a broad concentration range is recommended to determine the cytotoxic potential of this compound on a specific cell line. A logarithmic dose-response curve, for instance, ranging from 0.1 µM to 100 µM, is a good starting point. This wide range will aid in identifying the half-maximal inhibitory concentration (IC50).
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause 1: Interference of this compound with metabolic assays (e.g., MTT, XTT, WST-1, resazurin).
-
Explanation: As a flavonoid, this compound has antioxidant properties and can directly reduce tetrazolium salts (like MTT) or resazurin (B115843) to their colored formazan (B1609692) or resorufin (B1680543) products, respectively. This leads to a false positive signal, indicating higher cell viability than is actually the case.[1]
-
Solution:
-
Run a compound-only control: In a cell-free plate, add your various concentrations of this compound to the cell culture medium and the assay reagent. If you observe a color change, this confirms interference.
-
Use alternative assays: Switch to viability assays that are not based on metabolic reduction. Recommended alternatives include the Trypan Blue exclusion assay, which assesses membrane integrity, or the Crystal Violet assay, which quantifies total cell biomass.
-
-
-
Possible Cause 2: Precipitation of this compound in the cell culture medium.
-
Explanation: When diluting the DMSO stock solution into the aqueous cell culture medium, this compound may precipitate out of solution, especially at higher concentrations.
-
Solution:
-
Check for precipitation: Visually inspect the wells of your culture plate under a microscope after adding this compound.
-
Optimize dilution: When preparing your working solutions, add the DMSO stock to the pre-warmed (37°C) culture medium slowly while vortexing or gently mixing.
-
Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your cell culture wells is below 0.5%, and ideally at or below 0.1%, to minimize its cytotoxic effects and reduce the likelihood of compound precipitation.[3]
-
-
-
Possible Cause 3: Instability of this compound in cell culture medium.
-
Explanation: Flavonoids can be unstable in aqueous solutions at physiological pH and temperature (37°C), leading to a loss of activity over the course of a long incubation period.[4]
-
Solution:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in cell culture medium immediately before each experiment.
-
Minimize exposure to light: Protect your this compound stock solutions and experimental plates from light to prevent photodegradation.
-
Consider a stability study: If you suspect instability is a major issue, you can perform a time-course experiment where you measure the concentration of this compound in your culture medium over time using analytical methods like HPLC.
-
-
Issue 2: High background signal in control wells.
-
Possible Cause: Contamination of cell cultures.
-
Explanation: Bacterial or fungal contamination can lead to high metabolic activity, resulting in a false high viability reading.
-
Solution: Regularly check your cell cultures for any signs of contamination. Always use sterile techniques when handling cells and reagents.
-
Quantitative Data
Due to the limited availability of published IC50 values specifically for this compound in cancer cell lines, the following table provides a summary of IC50 values for structurally similar flavonoid compounds to serve as a reference for designing initial dose-response experiments. It is crucial to experimentally determine the IC50 for this compound in your specific cell line of interest.
| Cell Line | Cancer Type | Compound (Similar Flavonoid) | IC50 (µM) | Incubation Time (hours) | Assay Method |
| HTB-26 | Breast Cancer | Flavonoid Analog | 10-50 | Not Specified | Crystal Violet |
| PC-3 | Pancreatic Cancer | Flavonoid Analog | 10-50 | Not Specified | Crystal Violet |
| HepG2 | Hepatocellular Carcinoma | Flavonoid Analog | 10-50 | Not Specified | Crystal Violet |
| HCT116 | Colorectal Cancer | Flavonoid Analog | 22.4 | Not Specified | Crystal Violet |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 270.28 g/mol (Note: Use the exact molecular weight of your this compound batch):
-
Mass (mg) = 10 mmol/L * 0.001 L * 270.28 g/mol * 1000 mg/g = 2.70 mg
-
-
Weighing: Carefully weigh out 2.70 mg of this compound powder using an analytical balance in a sterile environment.
-
Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This method is recommended to avoid artifacts associated with metabolic assays when using flavonoids like this compound.
Materials:
-
Cells cultured in a 6-well or 12-well plate
-
This compound working solutions
-
Trypsin-EDTA (for adherent cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to over-confluency during the treatment period. Allow the cells to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound and a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently resuspend the cells and transfer to a microcentrifuge tube.
-
For adherent cells, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Staining: Take a 10 µL aliquot of your cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.
-
Counting: Immediately load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) * 100
-
Protocol 3: Crystal Violet Assay for Cell Viability
This assay is another suitable alternative to metabolic assays for flavonoids.
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Methanol (B129727) (100%)
-
Solubilization solution (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Trypan Blue Exclusion Assay protocol, using a 96-well plate.
-
Fixation: After the incubation period, carefully remove the medium. Gently wash the cells with PBS. Add 100 µL of 100% methanol to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the methanol and add 100 µL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water several times to remove the excess stain.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
References
Troubleshooting Isookanin solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isookanin. Below are solutions to common challenges, with a focus on addressing solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a flavonoid compound that has been studied for its anti-inflammatory and anti-angiogenic properties.[1][2] It has been shown to inhibit the production of pro-inflammatory mediators and cytokines.[1][3]
Q2: What is the recommended solvent for dissolving this compound for in vitro studies?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for cell culture experiments.[3]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to protect the solutions from light.
Q4: What is the maximum recommended final DMSO concentration in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final DMSO concentration in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. The tolerance to DMSO can vary between cell lines, so it is recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting this compound Solubility Issues
Problem: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment like cell culture media.
Initial Troubleshooting Steps
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤0.1%).
-
Gentle Warming: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Sonication: If precipitation occurs, brief sonication in a water bath may help to redissolve the compound.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. While information on this compound is limited, you could experimentally test if slight adjustments to the media's pH (within a physiologically acceptable range) improve solubility.
Advanced Troubleshooting
If the initial steps do not resolve the precipitation, consider the following:
-
Serial Dilution: Instead of adding a highly concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in solvent polarity can prevent the compound from crashing out.
-
Use of Co-solvents: For particularly challenging solubility issues, a co-solvent system can be employed. A formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to achieve a clear solution of this compound at concentrations of ≥ 2.5 mg/mL. When using such a formulation, it is crucial to test for any effects of the co-solvents on your cells.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/System | Solubility |
| DMSO | ≥ 100 mg/mL (≥ 346.92 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 8.67 mM) |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble (qualitative) |
Data sourced from MedchemExpress and ChemFaces.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 288.25 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.88 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol allows you to determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.1%) across all dilutions.
-
Include a vehicle control containing only the cell culture medium and the same final concentration of DMSO.
-
Incubate the solutions at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).
-
After incubation, visually inspect each solution for any signs of precipitation.
-
For a more detailed analysis, examine a small sample of each solution under a microscope to look for crystalline structures or amorphous precipitates.
-
The highest concentration that remains clear and free of visible precipitate is the maximum soluble concentration of this compound in your specific cell culture medium under these conditions.
Visualizations
Experimental Workflow: Troubleshooting this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation in cell culture.
Signaling Pathway: Anti-inflammatory Action of this compound
Caption: this compound inhibits the p38 and JNK MAPK signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Isookanin stock solutions for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Isookanin stock solutions for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing high-concentration stock solutions of this compound, polar organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are suitable choices. It is crucial to use high-purity, anhydrous grades of these solvents to minimize the introduction of water, which can promote degradation and precipitation.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of this compound stock solutions, it is recommended to:
-
Store solutions at -20°C for short-to-mid-term storage (up to 1-2 weeks) or at -80°C for long-term storage (up to 6 months).[1]
-
Protect solutions from light by using amber-colored vials or by wrapping clear vials in aluminum foil, as flavonoids can be light-sensitive.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation and precipitation.[1]
Q3: My this compound stock solution has precipitated after storage in the freezer. What should I do?
A3: Precipitation upon freezing is a common issue. It is not recommended to use the supernatant directly as the concentration will be inaccurate. You can attempt to redissolve the precipitate by gently warming the vial (not exceeding 40°C) and vortexing or sonicating. If the precipitate does not fully redissolve, it is best to prepare a fresh stock solution to ensure accurate and reproducible experimental results.[1] To prevent this, consider preparing smaller aliquots to minimize freeze-thaw cycles and ensure the initial concentration is not above its solubility limit at the storage temperature.
Q4: I'm observing inconsistent results in my experiments. Could this compound instability be the cause?
A4: Yes, inconsistent experimental outcomes are a common indicator of compound instability. The degradation of this compound can lead to a decrease in its effective concentration, causing variability in biological assays. It is advisable to prepare fresh working solutions from a properly stored stock for each experiment and to periodically check the purity of your stock solution using an analytical method like HPLC.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to the stability of this compound stock solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution upon preparation | The concentration of this compound exceeds its solubility in the chosen solvent. | - Try a different solvent with higher solubilizing capacity (e.g., DMSO).- Gently warm the solution and sonicate to aid dissolution.- If precipitation persists, prepare a new solution at a lower concentration. |
| Precipitation after freeze-thaw cycles | Repeated changes in temperature can reduce the solubility of the compound. The solvent may have absorbed moisture. | - Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.- Ensure the use of anhydrous solvents and tightly sealed vials.- Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.[1] |
| Precipitation when diluting into aqueous buffer | The drastic change in solvent polarity causes the compound to "crash out" of the solution. | - Decrease the final concentration of this compound in the working solution.- Perform a stepwise dilution rather than adding the concentrated stock directly to a large volume of buffer.- Increase the percentage of the organic co-solvent in the final working solution (ensure it is compatible with your experimental system). |
| Loss of biological activity over time | Chemical degradation of this compound due to factors like pH, temperature, light, or oxidation. | - Prepare fresh working solutions for each experiment.- Store stock solutions protected from light at -80°C.- Perform a stability assessment using HPLC to determine the rate of degradation under your specific experimental conditions. |
| Color change of the solution | This may indicate degradation of the flavonoid structure. | - Discard the solution and prepare a fresh stock.- Investigate potential causes of degradation such as exposure to light, extreme pH, or oxidizing agents. |
Data Presentation
The following table summarizes the general stability of flavonoids, like this compound, under various conditions. This data is illustrative and the actual stability of this compound may vary. It is recommended to perform a compound-specific stability analysis.
| Condition | Parameter | General Stability Outcome for Flavonoids | Recommendation |
| Temperature | 4°C | Stable for short-term storage (days to weeks).[2] | Suitable for working solutions during an experiment. |
| -20°C | Stable for mid-term storage (weeks to months).[1] | Recommended for routine stock solution storage. | |
| -80°C | Highly stable for long-term storage (months to years).[1] | Ideal for archiving stock solutions. | |
| Room Temperature | Prone to degradation over extended periods. | Avoid leaving solutions at room temperature for prolonged durations. | |
| Elevated Temperatures (>40°C) | Accelerated degradation. | Avoid heating solutions unless necessary for dissolution, and do so minimally. | |
| Light | Ambient Light | Can induce photochemical degradation.[1] | Store solutions in amber vials or wrapped in foil. |
| UV Light | Rapid degradation. | Avoid exposure to direct sunlight or UV sources. | |
| pH | Acidic (pH < 7) | Generally more stable. | Maintain a slightly acidic to neutral pH for aqueous working solutions if compatible with the experiment. |
| Alkaline (pH > 7) | Prone to rapid degradation. | Avoid basic conditions for storing this compound solutions. | |
| Solvent | Anhydrous DMSO | Good stability for long-term storage. | Recommended for primary stock solutions. |
| Aqueous Buffers | Lower stability compared to organic solvents. | Prepare fresh for each experiment. Do not store for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of solid this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-20 mg/mL).
-
Vortex the solution until the solid is completely dissolved. A brief sonication in a room temperature water bath may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, amber-colored tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To determine the stability of an this compound solution over time by quantifying the parent compound and observing the appearance of degradation products.
Materials:
-
This compound stock solution
-
HPLC system with a UV-Vis or DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
Chromatographic Conditions (Example): [3]
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A).
-
Example Gradient: 0-15 min, 30-70% B; 15-20 min, 70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL
Procedure:
-
Forced Degradation (to demonstrate method specificity):
-
Acidic: Mix this compound stock with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2 hours). Neutralize before injection.
-
Basic: Mix this compound stock with 0.1 M NaOH and incubate at 60°C for a defined period. Neutralize before injection.
-
Oxidative: Treat this compound stock with 3% H₂O₂ at room temperature.
-
Thermal: Incubate the stock solution at an elevated temperature (e.g., 70°C).
-
Photolytic: Expose the stock solution to UV light.
-
-
Stability Study:
-
Prepare a fresh solution of this compound in the desired solvent/buffer at the target concentration.
-
Immediately inject a sample into the HPLC to get the time-zero (T=0) chromatogram.
-
Store the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the T=0 peak area to calculate the percentage of this compound remaining.
-
Observe the chromatograms for the appearance of new peaks, which indicate degradation products. The forced degradation samples help to confirm that the method can separate these degradants from the parent compound.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues with this compound solutions.
References
Addressing potential off-target effects of Isookanin in cellular assays
Technical Support Center: Isookanin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a flavonoid compound isolated from Bidens pilosa. Its primary known mechanism of action is the inhibition of the inflammatory response in cells. It has been shown to downregulate the lipopolysaccharide (LPS)-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK).[1][2] This inhibition of the MAPK signaling pathway leads to a reduction in the expression of activator protein 1 (AP-1) and a subsequent decrease in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (TNF-α, IL-6, IL-8, IL-1β).[1][2]
Q2: What are the potential causes of off-target effects with kinase inhibitors like this compound?
A2: Off-target effects for kinase inhibitors, including flavonoid-based compounds like this compound, can arise from several factors:
-
Conserved ATP-Binding Pocket: The ATP-binding site is structurally similar across many kinases. As an ATP-competitive inhibitor, this compound may bind to kinases other than its intended p38 and JNK targets, especially at higher concentrations.[3][4]
-
Compound Promiscuity: Flavonoids are known to interact with multiple protein targets.[5][6] This inherent promiscuity can lead to the modulation of unintended signaling pathways.
-
High Compound Concentration: Using concentrations significantly above the IC50 for the primary targets (p38/JNK) dramatically increases the likelihood of engaging lower-affinity off-target kinases.[4]
-
Indirect and Network Effects: Inhibiting p38/JNK can cause feedback or cross-talk with other pathways that are not a result of direct binding but are a consequence of perturbing the cellular signaling network.[7][8]
Q3: My cells are showing high levels of cytotoxicity, even at concentrations where I expect to see only anti-inflammatory effects. Is this an off-target effect?
A3: It could be. While high concentrations of any compound can eventually lead to toxicity, unexpected cell death at lower concentrations may indicate that this compound is inhibiting a kinase essential for cell survival.[4] It is also important to rule out other factors, such as solvent toxicity (e.g., DMSO) or compound precipitation in the culture medium, which can be an issue with natural products.[9]
Q4: I am observing paradoxical activation of a signaling pathway that should be downstream of p38/JNK inhibition. What could be the cause?
A4: This is a known phenomenon with kinase inhibitors and can be a sign of off-target effects or complex cellular responses.[10] Potential causes include:
-
Inhibition of a Negative Regulator: this compound might be inhibiting an off-target kinase that normally functions to suppress the pathway you are observing.
-
Feedback Loop Activation: The cell may be compensating for the inhibition of the p38/JNK pathway by upregulating a parallel or compensatory pathway.
-
Scaffolding Effects: In some cases, a kinase inhibitor can lock the target kinase in a specific conformation that promotes binding to other proteins, paradoxically activating a downstream signal.[10]
Q5: How can I distinguish between a true on-target effect and a potential off-target effect of this compound?
A5: A multi-step validation approach is crucial:
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the biochemical IC50 for p38/JNK, whereas off-target effects often require higher concentrations.[4]
-
Use of Structurally Unrelated Inhibitors: Confirm your phenotype using a different, structurally distinct inhibitor of p38 or JNK. If the effect is reproduced, it is more likely to be on-target.[4]
-
Genetic Knockdown/Knockout: The most definitive method is to use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of p38 or JNK. If the phenotype of the genetic knockdown matches the phenotype observed with this compound treatment, it strongly supports an on-target effect.[4][11]
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target kinase should reverse the effect of the inhibitor.
Troubleshooting Guides
Issue 1: Weaker than Expected Inhibition of Inflammatory Markers (e.g., TNF-α, IL-6)
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Conditions | Ensure cells are healthy and not of a high passage number. Optimize cell density, as this can affect signaling responses. |
| Insufficient Stimulation | Verify the activity of your stimulating agent (e.g., LPS). Titrate the LPS concentration and stimulation time to ensure a robust inflammatory response. |
| Incorrect Timing | The inhibition of p38/JNK phosphorylation is an early event. Analyze phosphorylation status at earlier time points (e.g., 15-60 minutes) post-stimulation. Cytokine production is a later event (e.g., 6-24 hours). |
Issue 2: Unexpected Cell Death or Reduced Proliferation
| Potential Cause | Recommended Action |
| Off-Target Kinase Inhibition | Perform a dose-response curve to determine the IC50 for cytotoxicity. Compare this to the IC50 for p38/JNK inhibition. If they are similar, the on-target effect may be linked to viability in your cell model. If the cytotoxicity IC50 is much higher, use the lowest effective concentration for the anti-inflammatory effect. Consider a kinase selectivity screen to identify potential off-targets.[1] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control.[1] |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or lowering the final concentration. |
| Apoptosis Induction | Assess markers of apoptosis, such as cleaved caspase-3 or Annexin V staining, to determine the mechanism of cell death. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Action |
| Variability in Cell Culture | Use cells within a consistent and low passage number range. Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. |
| Reagent Inconsistency | Use the same batch of this compound, media, serum, and stimulating agents for a set of comparable experiments. Prepare fresh dilutions of this compound for each experiment. |
| Assay Interference | As a flavonoid, this compound may be fluorescent. If using fluorescence-based readouts, include a control of cells treated with this compound but without the fluorescent assay reagent to measure and subtract background fluorescence.[9] |
Quantitative Data Summary
The following table summarizes published data on the inhibitory effects of this compound. Researchers should perform their own dose-response curves to determine the optimal concentration for their specific cell type and experimental conditions.
| Assay | Cell Line | Stimulus | Measurement | Reported IC50 / Effect |
| NO Production | RAW 264.7 | LPS (100 ng/mL) | Griess Reaction | ~5 µg/mL |
| PGE2 Production | RAW 264.7 | LPS (100 ng/mL) | ELISA | ~10 µg/mL |
| p-p38 Levels | RAW 264.7 | LPS (200 ng/mL) | Western Blot | Concentration-dependent decrease |
| p-JNK Levels | RAW 264.7 | LPS (200 ng/mL) | Western Blot | Concentration-dependent decrease |
| Cytokine Production | THP-1 | LPS | ELISA | Inhibition of TNF-α, IL-1β, IL-6, IL-8 |
Data compiled from published studies.[1][2]
Visualizations
Signaling Pathways & Workflows
Caption: Known on-target signaling pathway of this compound.
Caption: Hypothetical off-target effect of this compound.
Caption: Workflow for validating off-target effects.
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 and Phospho-JNK
This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation status of its primary targets.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency.
-
Serum-starve cells for 2-4 hours if basal phosphorylation is high.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate cells with an appropriate agonist (e.g., 200 ng/mL LPS) for a short duration (e.g., 15-30 minutes) to induce peak phosphorylation of p38 and JNK.
-
-
Lysis:
-
Immediately place the plate on ice and wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies specific for phospho-p38 (Thr180/Tyr182), phospho-JNK (Thr183/Tyr185), total p38, and total JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize phospho-protein levels to total protein levels.
-
Protocol 2: Kinase Selectivity Profiling (Outsourced)
To identify potential off-targets, a broad kinase profiling assay is the most direct method. This is typically performed as a service by a specialized company.
-
Compound Submission:
-
Provide a high-quality sample of this compound at a specified concentration and volume.
-
-
Assay Performance:
-
The service provider will screen this compound, typically at one or two concentrations (e.g., 1 µM and 10 µM), against a large panel of recombinant kinases (e.g., >400 kinases).
-
The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase.
-
-
Data Analysis:
-
Results are typically provided as a percentage of inhibition relative to a vehicle control.
-
Potent off-target "hits" (e.g., >50% inhibition) can be selected for further validation (e.g., determining the IC50).
-
This data provides a selectivity map of the compound and helps identify unintended targets that could be responsible for unexpected phenotypes.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of this compound to a target protein (on- or off-target) within intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
-
Heating:
-
Harvest cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., p38 or a suspected off-target identified from a kinase screen) remaining in the soluble fraction by Western blot.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates direct binding and stabilization of the target protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Optimizing Western blot conditions for detecting phosphorylated proteins in response to Isookanin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Western blot conditions for detecting phosphorylated proteins in response to Isookanin treatment. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in an accessible format.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when performing Western blots for phosphorylated proteins after cell treatment with this compound.
Q1: I am not detecting any signal for my phosphorylated protein of interest after this compound treatment, but the total protein levels are detectable. What could be the issue?
A1: This is a common challenge when working with phosphorylated proteins, which can be transient and low in abundance. Several factors could be contributing to the lack of a phospho-protein signal:
-
Suboptimal Lysis Buffer: The phosphorylation state of proteins is highly susceptible to phosphatases released during cell lysis.[1][2] Your lysis buffer must contain a fresh cocktail of phosphatase inhibitors.
-
Inefficient Phosphatase Inhibition: Ensure your phosphatase inhibitor cocktail is broad-spectrum and used at the recommended concentration. Key inhibitors include sodium fluoride (B91410), sodium orthovanadate, and β-glycerophosphate.[3]
-
Incorrect Sample Handling: Keep your samples on ice at all times during preparation to minimize phosphatase activity.[1]
-
Low Abundance of Phosphorylated Protein: The phosphorylated form of a protein may only constitute a small fraction of the total protein pool. Consider loading a higher amount of total protein (50-100 µg) per lane. In some cases, immunoprecipitation to enrich for the protein of interest may be necessary.
-
Inappropriate Blocking Buffer: Avoid using non-fat dry milk for blocking when detecting phosphorylated proteins. Milk contains casein, a phosphoprotein, which can lead to high background and mask your signal. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
-
Antibody Issues: The primary antibody may not be sensitive enough or may have lost activity due to improper storage. Always use a positive control to validate your antibody's performance.
Q2: I am observing high background on my Western blot, making it difficult to interpret the results for phosphorylated proteins. How can I reduce the background?
A2: High background can obscure the specific signal of your phosphorylated protein. Here are several strategies to minimize it:
-
Optimize Blocking Conditions:
-
Choice of Blocking Agent: As mentioned, use 3-5% BSA in TBST instead of milk.
-
Blocking Duration and Temperature: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.
-
-
Antibody Concentrations:
-
Primary Antibody: A high concentration of the primary antibody can lead to non-specific binding. Perform a titration to determine the optimal antibody dilution.
-
Secondary Antibody: Similarly, titrate your secondary antibody to the lowest concentration that still provides a strong signal.
-
-
Washing Steps:
-
Increase the number and duration of washes after primary and secondary antibody incubations. Use a sufficient volume of wash buffer (TBST) to thoroughly remove unbound antibodies.
-
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.
-
Use of Detergents: Adding a small amount of Tween 20 (0.05-0.1%) to your antibody dilution and wash buffers can help reduce non-specific binding.
Q3: The bands for my phosphorylated protein are very weak. How can I enhance the signal?
A3: Weak signals are a frequent hurdle. Besides the points mentioned in Q1, consider the following to boost your signal:
-
Increase Protein Load: As phosphorylated proteins are often in low abundance, increasing the amount of protein loaded onto the gel can significantly improve signal detection.
-
Use a More Sensitive Substrate: Enhanced chemiluminescent (ECL) substrates with higher sensitivity are available and can dramatically improve the detection of low-abundance proteins.
-
Optimize Antibody Incubation:
-
Primary Antibody: Extend the primary antibody incubation time, for instance, by incubating overnight at 4°C.
-
Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody and is used at an optimal concentration.
-
-
Confirm Transfer Efficiency: Check your protein transfer from the gel to the membrane using Ponceau S staining before the blocking step.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the analysis of protein phosphorylation in response to this compound treatment.
Protocol 1: Cell Lysis and Protein Extraction
-
Cell Treatment: Culture your cells to the desired confluency and treat with this compound at the predetermined concentrations and time points. Include both untreated and vehicle-treated controls.
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the protein extract.
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, dilute each sample to the same final concentration with lysis buffer and 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 30-50 µg of total protein per well into a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of your protein of interest.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane. A wet transfer system is often recommended for quantitative accuracy.
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the phospho-specific primary antibody in 5% BSA in TBST according to the manufacturer's recommendation or your optimization results.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total Protein):
-
To normalize the phospho-protein signal, you can strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the total protein antibody.
-
Data Presentation
The following tables summarize recommended starting conditions for your Western blot experiments. Note that these are starting points, and optimization for your specific protein of interest and antibodies is crucial.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration/Time | Notes |
| Blocking | BSA in TBST | 5% (w/v) | Block for 1 hour at room temperature or overnight at 4°C. |
| Primary Antibody | Phospho-specific Ab | As per manufacturer's datasheet | Typically 1:1000 to 1:5000 dilution. Incubate overnight at 4°C. |
| Secondary Antibody | HRP-conjugated Ab | As per manufacturer's datasheet | Typically 1:2000 to 1:10000 dilution. Incubate for 1 hour at room temperature. |
| Washing | TBST | 3 x 10 minutes | Perform after both primary and secondary antibody incubations. |
Table 2: Common Phosphatase Inhibitors
| Inhibitor | Target Phosphatase | Working Concentration |
| Sodium Fluoride | Serine/Threonine Phosphatases | 1-10 mM |
| Sodium Orthovanadate | Tyrosine Phosphatases | 1 mM |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 10-20 mM |
Mandatory Visualizations
Signaling Pathways Affected by this compound
The following diagram illustrates the known signaling pathways inhibited by this compound, leading to a decrease in the phosphorylation of key signaling molecules.
Caption: this compound inhibits the phosphorylation of key proteins in the MAPK signaling pathway.
Experimental Workflow for Phospho-Protein Western Blot
This diagram outlines the key steps in performing a Western blot to detect phosphorylated proteins after treating cells with this compound.
Caption: A step-by-step workflow for Western blot analysis of phosphorylated proteins.
References
How to prevent degradation of flavonoids like Isookanin during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Isookanin during extraction and subsequent handling.
Troubleshooting Guide: Common Issues in this compound Extraction
This guide addresses specific issues that can lead to the degradation of this compound during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Thermal Degradation: High temperatures during extraction or solvent evaporation can cause the breakdown of the this compound molecule. Flavanones, like this compound, are generally more stable in acidic conditions and tend to degrade more rapidly in neutral to alkaline environments.[1][2] | - Maintain extraction temperatures between 40-60°C. - Use a rotary evaporator for solvent removal at temperatures below 50°C. - Minimize the duration of any heating steps. |
| pH-Induced Degradation: The pH of the extraction solvent and subsequent solutions can significantly impact this compound stability. Alkaline conditions, in particular, can promote hydrolysis and oxidation.[2] | - Maintain the pH of all solutions in a slightly acidic to neutral range (ideally pH 4-6). - Avoid strongly acidic (pH < 3) or alkaline (pH > 8) conditions. - Consider using buffered solutions to maintain a stable pH. | |
| Oxidative Degradation: The phenolic structure of this compound makes it susceptible to oxidation, which can be accelerated by the presence of oxygen, light, and metal ions. | - Degas solvents prior to use to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Add antioxidants such as ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT) (0.01% w/v) to the extraction solvent. | |
| Photodegradation: Exposure to UV and visible light can lead to the degradation of flavonoids. | - Use amber glassware or wrap containers in aluminum foil to protect samples from light. - Conduct experiments under subdued lighting conditions. - Store all extracts and purified compounds in the dark. | |
| Enzymatic Degradation: If using fresh plant material, endogenous enzymes such as polyphenol oxidases and glycosidases can degrade this compound. | - Process fresh plant material as quickly as possible. - If immediate processing is not feasible, flash-freeze the material in liquid nitrogen and store it at -80°C. - Consider blanching the plant material (a brief heat treatment) before extraction to deactivate enzymes. | |
| Appearance of Unexpected Peaks in HPLC/UPLC Analysis | Formation of Degradation Products: The additional peaks are likely degradation products of this compound resulting from one or more of the factors listed above. | - Review and optimize your extraction and storage protocols based on the solutions provided above. - Prepare fresh samples for analysis and protect them from light and elevated temperatures. - Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Inconsistent Results Between Batches | Variability in Extraction Conditions: Minor variations in temperature, pH, extraction time, or light exposure between experiments can lead to different levels of degradation. | - Standardize all extraction parameters and document them meticulously. - Use calibrated equipment to ensure consistency. - Prepare and handle all samples in a consistent manner. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The main factors leading to this compound degradation are exposure to high temperatures, inappropriate pH levels (especially alkaline conditions), light, oxygen, and the presence of degradative enzymes in the plant material.
Q2: What is the optimal temperature range for extracting this compound?
A2: To minimize thermal degradation, it is recommended to maintain the extraction temperature between 40°C and 60°C. For solvent evaporation using a rotary evaporator, the temperature should be kept below 50°C.
Q3: What is the ideal pH range to maintain for this compound stability?
A3: this compound is generally more stable in slightly acidic to neutral conditions. A pH range of 4 to 6 is recommended for extraction and storage solutions. Strongly acidic (pH < 3) and particularly alkaline (pH > 8) conditions should be avoided to prevent hydrolysis and oxidation.[2]
Q4: How can I protect my this compound samples from light-induced degradation?
A4: It is crucial to protect your samples from light at all stages of the experiment. Use amber-colored glassware or wrap your containers with aluminum foil. Conduct your experiments in a dimly lit environment and store all extracts and purified compounds in the dark. For long-term storage, keep samples at -20°C or -80°C and protected from light.
Q5: Can I use antioxidants to improve the stability of this compound during extraction?
A5: Yes, adding antioxidants to your extraction solvent can effectively prevent oxidative degradation. Commonly used antioxidants for flavonoids include ascorbic acid (Vitamin C) at a concentration of 0.1% (w/v) and butylated hydroxytoluene (BHT) at 0.01% (w/v).
Q6: How should I handle fresh plant material to prevent enzymatic degradation of this compound?
A6: If you are using fresh plant material, it should be processed as quickly as possible after harvesting. If immediate extraction is not possible, the material should be flash-frozen in liquid nitrogen and stored at -80°C. Alternatively, blanching the plant material with steam or hot water for a short period before extraction can help to deactivate degradative enzymes.
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Bidens pilosa
This protocol is based on a bioassay-guided fractionation method known to successfully isolate this compound.[3]
Materials:
-
Dried and powdered aerial parts of Bidens pilosa
-
Deionized water
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Rotary evaporator
-
Freeze-dryer
-
Amber glassware
Methodology:
-
Initial Extraction:
-
Boil the dried, powdered plant material (e.g., 4 kg) in deionized water (100 L) for 3 hours.
-
Repeat the boiling extraction two more times with fresh deionized water.
-
Combine the aqueous extracts and concentrate them under vacuum using a rotary evaporator at a temperature below 50°C.
-
-
Solvent Partitioning:
-
Suspend the concentrated aqueous extract in water.
-
Perform successive partitioning with ethyl acetate and then n-butanol.
-
Collect the ethyl acetate fraction, as it has been shown to have high concentrations of this compound.[3]
-
-
Solvent Removal and Drying:
-
Remove the ethyl acetate from the active fraction in vacuo using a rotary evaporator (temperature < 50°C).
-
Dry the resulting extract completely using a freeze-dryer to obtain a powdered sample.
-
-
Storage:
-
Store the dried extract in an airtight, amber container at -20°C.
-
Protocol 2: Quantification of this compound using a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for the quantification of this compound.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for pH control). The exact gradient should be optimized to achieve good separation of this compound from potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of a pure this compound standard (typically in the range of 280-370 nm for flavanones).
-
Column Temperature: 25-30°C.
Methodology:
-
Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the this compound extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Method Validation: To ensure the method is stability-indicating, perform forced degradation studies (see below) and verify that the degradation products are well-resolved from the parent this compound peak.
Protocol 3: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to understand the stability of this compound and to validate the analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a hydroalcoholic mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Incubate the stock solution at 80°C for 4 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable container to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), by the developed HPLC method to observe the extent of degradation and the formation of degradation products.
Visualizations
Degradation Prevention Workflow
Caption: Workflow for minimizing this compound degradation.
Postulated Degradation Pathway of this compound
Caption: Postulated degradation pathway of this compound.
References
Determining the optimal dosage of Isookanin for in vivo anti-inflammatory studies
This technical support guide provides essential information, protocols, and troubleshooting advice for researchers utilizing Isookanin in in vivo anti-inflammatory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound's anti-inflammatory effects?
A1: Based on in vitro studies, this compound exerts its anti-inflammatory effects through the downregulation of key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] Furthermore, this compound inhibits the expression of activator protein 1 (AP-1) and downregulates the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK).[1][2] It also decreases the production of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1β (IL-1β).
Q2: Is there a recommended optimal dosage of this compound for in vivo anti-inflammatory studies?
A2: Currently, there is no established optimal dosage for this compound in in vivo models. Published research has focused on its in vitro activity, and it is noted that the therapeutic effects of this compound as an anti-inflammatory agent need to be confirmed using established animal models of inflammation. Therefore, researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and inflammatory condition.
Q3: How should I determine a starting dose for my in vivo experiments with this compound?
A3: Since there is no in vivo data for this compound, a common approach is to review the literature for similar flavonoid compounds and the dosages used in comparable animal models. Oral dosages for various flavonoids in rodent models of inflammation typically range from 10 mg/kg to 100 mg/kg. A pilot study with a wide range of doses (e.g., 10, 30, and 100 mg/kg) is recommended to identify a dose that shows efficacy without toxicity.
Q4: Can I convert the effective in vitro concentration (e.g., IC50) of this compound to an in vivo dose?
A4: There is no direct formula to convert an in vitro IC50 value to an in vivo dose. This is due to complex pharmacokinetic factors in a living organism, such as absorption, distribution, metabolism, and excretion (ADME), which are not accounted for in cell-based assays. In vivo dose determination requires empirical testing through dose-escalation and efficacy studies.
Q5: What are some common animal models for testing the anti-inflammatory activity of a novel compound like this compound?
A5: A widely used and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rats or mice. This model is sensitive to inhibitors of prostaglandin synthesis, such as COX-2 inhibitors, making it relevant for assessing the in vivo efficacy of this compound. For chronic inflammation, models like cotton pellet-induced granuloma can be utilized.
Troubleshooting Guide for In Vivo Anti-inflammatory Studies
If you are not observing the expected anti-inflammatory effects with this compound in your in vivo experiments, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for in vivo experiments.
Data Presentation
Table 1: Summary of In Vivo Dosages for Anti-inflammatory Flavonoids in Rodent Models
Since in vivo dosage data for this compound is not yet available, this table provides examples of dosages used for other flavonoids in common inflammation models to guide initial dose-ranging studies.
| Flavonoid Compound | Animal Model | Route of Administration | Effective Dosage Range | Reference |
| Flavone Glycoside | Carrageenan-induced paw edema (Rat) | Oral | 5 - 20 mg/kg | |
| Ellagic Acid | Carrageenan-induced paw edema (Rat) | Intraperitoneal | 1 - 30 mg/kg | |
| Quercetin | Nanomaterial-induced toxicity (Rodent) | Oral | 5 - 200 mg/kg | |
| Propolis (rich in flavonoids) | Carrageenan-induced paw edema (Mouse) | Oral | 100 mg/kg | |
| Eupatilin Extract | TNBS-induced colitis (Rat) | Not specified | 50 - 100 mg/kg |
Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for inducing acute inflammation to screen for the anti-inflammatory activity of this compound.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-200 g).
-
Acclimatize animals for at least one week before the experiment.
-
House in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
-
Positive control: Indomethacin (e.g., 10 mg/kg)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Oral gavage needles
3. Experimental Groups (n=6-8 animals per group):
-
Group 1 (Vehicle Control): Administered vehicle only.
-
Group 2 (Positive Control): Administered Indomethacin (10 mg/kg).
-
Group 3-5 (this compound Treatment): Administered this compound at varying doses (e.g., 10, 30, 100 mg/kg).
4. Procedure:
-
Fast animals overnight before the experiment.
-
Administer the respective treatments (Vehicle, Indomethacin, or this compound) orally via gavage.
-
One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).
-
Immediately after baseline measurement, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).
5. Data Analysis:
-
Calculate the edema volume (VE) at each time point: VE = Vt - V0.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [(VE_control - VE_treated) / VE_control] x 100
-
Visualizations
This compound Anti-inflammatory Signaling Pathway
Caption: In vitro anti-inflammatory mechanism of this compound.
References
- 1. Pharmacokinetics and bioavailability of the flavonoid 7,8-benzoflavone in rats. | Semantic Scholar [semanticscholar.org]
- 2. Bioavailability and pharmacokinetics of the cardioprotecting flavonoid 7-monohydroxyethylrutoside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bioavailability Challenges of Isookanin in In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isookanin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at overcoming the bioavailability limitations of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, a phenolic flavonoid, is anticipated to have low oral bioavailability due to a combination of factors common to many flavonoids. These include poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and potential extensive first-pass metabolism in the gut wall and liver.[1] Its moderate lipophilicity, as suggested by its computed XLogP3 value of 1.5, may also contribute to challenges in absorption.[2]
Q2: What are the primary strategies to improve the bioavailability of this compound?
A2: The main approaches focus on enhancing the solubility, dissolution rate, and protecting this compound from premature metabolism. Key strategies include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[3][4][5] This includes nanoparticles, nanoemulsions, and nanogels.
-
Solid Dispersions: Dispersing this compound in a carrier matrix at a molecular level can create an amorphous form with higher solubility than its crystalline form.
-
Co-administration with Bioenhancers: Certain compounds can inhibit drug efflux pumps (like P-glycoprotein) and metabolic enzymes (like Cytochrome P450), thereby increasing the absorption and circulation time of this compound.
Q3: Which formulation strategy is best suited for this compound?
A3: The optimal strategy depends on the specific experimental goals and the physicochemical properties of your this compound sample. For early-stage in vivo screening, a simple oral gavage of this compound suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) might be sufficient. However, for more definitive studies requiring higher and more consistent plasma concentrations, nanoformulations or solid dispersions are likely necessary. It is recommended to start with a systematic screening of different formulations to identify the most effective approach.
Q4: How does this compound exert its anti-inflammatory effects?
A4: this compound has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, this compound inhibits the activator protein 1 (AP-1) signaling pathway and downregulates the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving the bioavailability of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound in in vivo studies. | Poor oral bioavailability due to low aqueous solubility and/or rapid metabolism. | 1. Optimize Formulation: Develop and test a nanoformulation (e.g., polymeric nanoparticles, nanoemulsion) or a solid dispersion to enhance solubility and dissolution. 2. Co-administer with a Bioenhancer: Include a P-glycoprotein or CYP450 inhibitor in the formulation to reduce efflux and first-pass metabolism. 3. Increase Dose: While not always ideal, a higher dose may lead to detectable plasma concentrations. However, be mindful of potential toxicity. |
| Difficulty dissolving this compound for in vitro or in vivo studies. | This compound has poor aqueous solubility. | 1. Use Co-solvents: For initial studies, dissolve this compound in a small amount of a biocompatible organic solvent like DMSO, and then dilute it with the aqueous vehicle. Ensure the final solvent concentration is non-toxic. 2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. Stability at different pH values should be confirmed. 3. Complexation: Utilize cyclodextrins to form inclusion complexes that enhance aqueous solubility. |
| Inconsistent results in Caco-2 cell permeability assays. | Non-specific binding of the lipophilic this compound to the plastic wells of the assay plate. | 1. Include Bovine Serum Albumin (BSA): Adding BSA to the assay medium can help to reduce non-specific binding. 2. Pre-condition Plates: Incubate the plates with the assay medium for a period before adding the compound to saturate non-specific binding sites. 3. Quantify Compound Loss: Measure the concentration of this compound in the donor and receiver wells, as well as the amount bound to the plate, to obtain a more accurate permeability assessment. |
| Degradation of this compound in biological samples during analysis. | Instability of the compound in plasma or during sample processing. | 1. Optimize Sample Handling: Process blood samples quickly after collection to obtain plasma. Store plasma at -80°C until analysis. 2. Use Stabilizers: If degradation is suspected, consider adding antioxidants or enzyme inhibitors to the collection tubes. 3. Validate Analytical Method: Ensure your HPLC or LC-MS/MS method is validated for stability under the conditions used for sample preparation and analysis. |
Quantitative Data Summary
As specific experimental pharmacokinetic data for this compound is limited in the public domain, the following table provides computed physicochemical properties and typical pharmacokinetic parameters for other flavonoids to serve as a reference for what to expect and measure in your own studies.
| Parameter | This compound (Computed/Expected) | Reference Flavonoid (Example: Quercetin) | Significance |
| Molecular Weight | 288.25 g/mol | 302.24 g/mol | Affects diffusion and transport across membranes. |
| XLogP3 | 1.5 | 1.48 | Indicates lipophilicity and potential for membrane permeability. |
| Polar Surface Area | 107 Ų | 131 Ų | Influences solubility and hydrogen bonding capacity. |
| Aqueous Solubility | Expected to be low | Low (e.g., <10 µg/mL) | A key determinant of oral absorption. |
| Cmax (Plasma) | To be determined experimentally | Highly variable depending on formulation (ng/mL to low µg/mL range) | Maximum plasma concentration achieved. |
| Tmax (Plasma) | To be determined experimentally | Typically 0.5 - 2 hours | Time to reach maximum plasma concentration. |
| AUC (Plasma) | To be determined experimentally | Highly variable (ngh/mL to µgh/mL range) | Total drug exposure over time. |
Experimental Protocols
Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol describes a common method for preparing nanoparticles to enhance the bioavailability of poorly soluble compounds like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) (organic solvent)
-
Polyvinyl alcohol (PVA) solution (stabilizer)
-
Purified water
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to create the organic phase.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring.
-
Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with purified water to remove excess PVA.
-
Resuspend the nanoparticles in a suitable vehicle for administration or lyophilize for long-term storage.
-
Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
In Vitro Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal absorption of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) buffer
-
This compound solution
-
Lucifer yellow (paracellular integrity marker)
-
Analytical equipment (HPLC or LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed HBSS buffer.
-
Add the this compound solution to the apical (donor) side and fresh HBSS buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
Quantify the concentration of this compound in all samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp).
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in rats.
Materials:
-
Sprague-Dawley rats
-
This compound formulation
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Fast the animals overnight (with access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a specific dose.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Logical workflow for addressing this compound's bioavailability challenges.
Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound.
Caption: this compound's inhibitory effect on the MAPK/JNK signaling pathway.
References
- 1. Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H12O6 | CID 91196552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. researchgate.net [researchgate.net]
Best practices for handling and storing pure Isookanin compound
Technical Support Center: Isookanin Compound
Disclaimer: The compound "this compound" is not found in publicly available chemical literature or databases. The following information is a template based on best practices for handling and storing flavonoid compounds, which share a similar naming convention. This guide is for illustrative purposes only. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical compound.
Frequently Asked Questions (FAQs)
1. Storage and Stability
-
Q: What are the recommended storage conditions for pure this compound powder? A: Pure flavonoid powders should be stored in well-sealed, airtight containers, protected from light and moisture. For long-term storage, a cool, dry, and dark environment is recommended. Storing hazardous materials in designated areas is a crucial safety practice.[1]
-
Q: How should I store this compound solutions? A: Stock solutions should be stored at low temperatures, with -18°C being a common recommendation for flavonoid stock solutions to mitigate degradation.[2] Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles.
-
Q: What is the general stability of this compound in solution? A: The stability of flavonoids in solution can be variable. Many are susceptible to oxidative degradation, especially in aqueous or ethanolic solutions exposed to atmospheric oxygen.[3] Some flavonoids can degrade rapidly in aqueous solutions, sometimes within hours.[2] The presence of hydroxyl groups can increase instability, while glycosylation or methoxylation can enhance stability.[2]
2. Handling and Safety
-
Q: What personal protective equipment (PPE) should I use when handling this compound powder? A: When handling any chemical powder, you should wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Q: How can I safely weigh and handle the powder to avoid inhalation? A: Whenever possible, handle powdered chemical compounds inside a chemical fume hood or other ventilated enclosure to minimize inhalation risk. This is especially important for toxic or irritating powders. Use anti-static tools and ensure equipment is properly grounded to prevent dust clouds, which can be an explosion hazard for some organic powders.
-
Q: Are there any specific reactivity hazards I should be aware of? A: While specific data for "this compound" is unavailable, general hazards for powdered organic compounds include combustibility when suspended in air and potential reactivity with strong oxidizing agents. Always consult the compound-specific SDS for detailed reactivity information.
3. Solution Preparation and Solubility
-
Q: In which solvents is this compound likely to be soluble? A: Flavonoids generally exhibit low solubility in water. They are more soluble in organic solvents. Common solvents for dissolving flavonoids include acetone, acetonitrile (B52724), methanol, and ethanol. Solubility is highly dependent on the specific structure of the flavonoid.
-
Q: I'm having trouble dissolving the compound. What should I do? A: If you encounter solubility issues, gentle warming or sonication can aid dissolution. However, be aware that some flavonoids are heat-sensitive and can degrade. Using a co-solvent system might also improve solubility. It's crucial to ensure the solute is fully dissolved before use, as undissolved particles will lead to inaccurate concentrations.
-
Q: What is the best way to prepare a stock solution? A: To prepare a stock solution, accurately weigh the desired amount of powder using an analytical balance and dissolve it in a precise volume of a suitable solvent using volumetric glassware. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in a Class A volumetric flask.
Troubleshooting Guides
-
Q: My experimental results are inconsistent. Could this be related to compound stability? A: Yes, inconsistency is a common issue if the compound is degrading. Many flavonoids are unstable when exposed to oxygen, which can cause degradation and affect their biological activity. Ensure you are using freshly prepared solutions or solutions that have been properly stored at low temperatures and protected from light. Avoid repeated freeze-thaw cycles.
-
Q: I observed a color change in my this compound solution over time. What does this indicate? A: A color change often indicates oxidative degradation or other chemical transformations. The oxidative change of flavonoids can be observed by UV-visible spectrophotometry. If you observe a color change, it is recommended to discard the solution and prepare a fresh batch to ensure the integrity of your experiments.
-
Q: The compound precipitated out of solution after I stored it in the refrigerator. How can I prevent this? A: Precipitation upon cooling suggests that the solvent is saturated at lower temperatures. You can try preparing a slightly more dilute stock solution. Alternatively, before each use, allow the solution to warm to room temperature and ensure the compound has fully redissolved (you may need to vortex or sonicate briefly).
Data Presentation: Physicochemical Properties
This table contains representative data based on common flavonoids and should be used as an example only. Refer to the specific Certificate of Analysis for actual values.
| Property | Value | Notes |
| Storage Temperature | ||
| Solid Powder (Long-term) | 2-8°C, protected from light | Store in a desiccator to protect from moisture. |
| Stock Solution | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. Some flavonoids show good stability when stored at -18°C. |
| Solubility Data | (Qualitative, highly structure-dependent) | |
| Water | Very low / Insoluble | The solubility of many flavonoids in water is very low. |
| Acetone | Soluble to Highly Soluble | Acetone is a common solvent for flavonoids, with some reaching solubilities of 80 mmol·L⁻¹. |
| Acetonitrile | Soluble | Solubility in acetonitrile is influenced by the flavonoid's structure; some are highly soluble (e.g., 77-85 mmol·L⁻¹). |
| Ethanol / Methanol | Soluble | These alcohols are frequently used, and solubility increases with temperature. |
| Stability Profile | ||
| In Aqueous Solution | Can be unstable, with half-lives as short as a few hours. | Degradation is often due to oxidation. |
| In Organic Solvent (Anhydrous) | Generally more stable than in aqueous solutions. | Stability is enhanced when protected from light and oxygen. |
| Thermal Stability | Heat-sensitive; can degrade upon boiling or prolonged heating. | Glycosylation can improve thermal stability compared to the aglycone form. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution
-
Pre-analysis: Determine the molecular weight (MW) of this compound from the Certificate of Analysis. Calculate the mass required to prepare the desired volume of a 10 mM solution (Mass (g) = 0.01 mol/L * Volume (L) * MW ( g/mol )).
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully add the calculated mass of this compound powder to the tube. Handle the powder in a chemical fume hood.
-
Dissolution: Add the appropriate high-purity organic solvent (e.g., DMSO, Ethanol) to the tube using a calibrated micropipette. For example, to make 10 mL of solution, add 10 mL of solvent.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication may be used if necessary, but monitor for any signs of degradation.
-
Storage: Transfer the solution to a clean, amber glass vial or cryovial. If preparing multiple aliquots, divide the solution into single-use volumes.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and preparation date. Store at -20°C or -80°C, protected from light.
Mandatory Visualizations
Caption: Workflow for preparing a stock solution of this compound.
References
Mitigating autofluorescence of flavonoids in microscopy-based assays
Welcome to the Technical Support Center for mitigating autofluorescence in microscopy-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with flavonoid autofluorescence.
Troubleshooting Guide
This section addresses common problems encountered when imaging flavonoid-treated or flavonoid-rich samples.
Problem 1: My signal of interest is completely obscured by high background fluorescence.
-
Possible Cause: Strong autofluorescence from the flavonoid itself or from endogenous cellular components is masking your specific signal. Flavonoids, particularly flavonols like quercetin (B1663063) and kaempferol, are known to fluoresce when excited with UV or blue light, with broad emission spectra often falling in the green, yellow, and orange regions.[1][2][3] Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) used during sample preparation can also react with cellular amines to create fluorescent artifacts, further increasing background noise.[4]
-
Solutions:
-
Image an Unstained Control: First, confirm the source and intensity of the autofluorescence. Prepare a control sample that undergoes all the same processing steps (fixation, mounting) but without the fluorescent probe.[4] Imaging this sample will reveal the baseline autofluorescence you need to overcome.
-
Switch to Far-Red Fluorophores: The most straightforward solution is to shift your detection to a spectral region where flavonoid autofluorescence is minimal. Most autofluorescence is strongest in the blue and green channels. By using fluorophores that excite and emit in the far-red to near-infrared range (650 nm and above), you can often avoid the interference entirely.
-
Apply Chemical Quenching: Use a chemical agent to suppress autofluorescence. Sudan Black B (SBB) is a common and effective quencher for lipophilic sources of autofluorescence like lipofuscin, but can also reduce flavonoid-related background.
-
Employ Computational Subtraction: If you cannot change your fluorophores, you can computationally remove the background. This involves capturing an image of your unstained control sample and using software (like ImageJ) to subtract that background signal from your stained experimental image.
-
Problem 2: I'm using a far-red fluorophore, but still see some background.
-
Possible Cause: While significantly lower, some residual autofluorescence can still exist in the red and far-red channels. Additionally, the quencher used, such as Sudan Black B, can sometimes introduce its own background fluorescence in these longer wavelengths.
-
Solutions:
-
Optimize Microscope Settings: Carefully adjust the spectral detection settings on your confocal microscope to create a narrow emission window for your fluorophore, excluding as much of the background signal as possible.
-
Try an Alternative Quencher: If SBB introduces too much red/far-red background, consider a commercial quenching reagent specifically designed for broad-spectrum reduction with minimal self-fluorescence, such as TrueVIEW™ or TrueBlack®.
-
Combine Mitigation Methods: A powerful strategy is to combine methods. For example, use a far-red fluorophore and treat the sample with a quenching agent to achieve the best possible signal-to-noise ratio.
-
Problem 3: Chemical quenching reduced my specific signal.
-
Possible Cause: Some quenching agents can have a detrimental effect on the fluorescence of the specific probe or may damage the epitope your antibody is targeting. Over-incubation or using too high a concentration of the quencher can exacerbate this issue.
-
Solutions:
-
Optimize Quenching Protocol: Titrate the concentration and incubation time of your quenching agent. For example, try reducing the Sudan Black B incubation from 10 minutes to 5 minutes and assess the balance between autofluorescence reduction and signal preservation.
-
Apply Quencher Before Staining: Some protocols, particularly for commercial reagents like TrueBlack®, offer a pre-treatment option where quenching is performed before antibody staining to minimize any potential interference with the fluorophore or antibody binding.
-
Use Photobleaching Instead: As an alternative to chemical treatment, you can use photobleaching. This involves exposing your sample to intense excitation light before adding your fluorescent labels. This process can destroy the autofluorescent molecules. However, this must be done carefully as it can potentially damage the sample.
-
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem? Autofluorescence is the natural tendency of biological molecules to emit light after absorbing light of a certain wavelength. It becomes a problem in fluorescence microscopy when this endogenous signal is strong enough to obscure the specific signal from the fluorescent probes you have added, leading to a low signal-to-noise ratio and making data interpretation difficult.
Q2: What causes autofluorescence when working with flavonoids? There are two primary sources:
-
The Flavonoids Themselves: Many flavonoids, such as quercetin and myricetin, are intrinsically fluorescent, typically emitting light in the green to orange parts of the spectrum.
-
Endogenous Cellular Components: Molecules like NADH, flavins, collagen, and elastin (B1584352) naturally fluoresce. Additionally, cellular pigments like lipofuscin, which accumulates with age, are a major source of broad-spectrum autofluorescence. Sample preparation steps, especially fixation with aldehyde-based reagents like glutaraldehyde, can also induce fluorescence.
Q3: Which microscope channels are most affected by flavonoid autofluorescence? The blue and green channels are most affected. Flavonoid autofluorescence is typically excited by UV or blue light (e.g., 405 nm or 488 nm lasers) and has broad emission peaks in the green, yellow, and orange spectral regions (~500-600 nm). This creates a direct spectral overlap with common green fluorophores like GFP, FITC, and Alexa Fluor 488.
Q4: Can I combine different methods to reduce autofluorescence? Yes, combining methods is often the most effective strategy. For instance, you can pair the use of a far-red fluorophore with a chemical quenching agent like Sudan Black B or utilize photobleaching before staining and then use computational subtraction during image analysis.
Q5: Are there advanced computational methods to deal with severe spectral overlap? Yes. If you have access to a confocal microscope with a spectral detector, you can use a powerful technique called spectral unmixing . This method involves capturing the complete emission spectrum of the autofluorescence (from an unstained control) and the spectrum of your specific fluorophore. Software algorithms then use these "spectral fingerprints" to computationally separate the two signals from your experimental image, pixel by pixel, providing a clean signal.
Method Selection and Data
Comparison of Autofluorescence Mitigation Techniques
The following table summarizes the most common mitigation strategies, their advantages, disadvantages, and typical use cases.
| Mitigation Method | Principle of Action | Advantages | Disadvantages | Best For |
| Fluorophore Selection | Avoids spectral overlap with flavonoid autofluorescence. | Simple to implement; preserves sample integrity; no chemical treatment needed. | May require purchasing new reagents/antibodies; far-red imaging may require specialized detectors. | Experiments where red or far-red detection is feasible and provides a sufficient signal. |
| Chemical Quenching (e.g., Sudan Black B) | Chemically modifies or masks fluorescent molecules to reduce their emission. | Highly effective for strong autofluorescence; compatible with most standard microscopes. | Can sometimes reduce specific signal; may not work for all sources of autofluorescence; requires protocol optimization. SBB can introduce background in far-red channels. | Tissues with very high autofluorescence (e.g., from lipofuscin) where other methods are insufficient. |
| Photobleaching | Destroys autofluorescent molecules by exposing the sample to intense light before labeling. | Effective and does not require chemical treatment after fixation. | Can potentially damage the sample or the epitope of interest; can be time-consuming. | Fixed samples where the target epitope is known to be robust and resistant to light-induced damage. |
| Spectral Unmixing | Computationally separates the emission spectra of the fluorophore and the autofluorescence. | Highly specific and powerful; can isolate signals with significant spectral overlap. | Requires a confocal microscope with a spectral detector and specialized software; can be complex to set up. | Complex multi-color experiments where spectral overlap between probes and autofluorescence is unavoidable. |
| Computational Subtraction | Subtracts a background image (from an unstained control) from the experimental image. | Easy to implement with standard imaging software (e.g., ImageJ); does not require special hardware. | Assumes autofluorescence is uniform across samples; can sometimes over- or under-subtract, affecting quantitative accuracy. | When autofluorescence is moderate and relatively consistent between the control and experimental samples. |
Quantitative Effectiveness of Quenching Agents
| Quenching Agent | Target Autofluorescence | Reported Suppression Efficiency | Reference |
| Sudan Black B (0.1% in 70% Ethanol) | General tissue autofluorescence | 65-95% reduction depending on the filter set. | |
| Hydrogen Peroxide (H₂O₂) | General tissue autofluorescence | Achieved ~2x the efficiency of non-chemical photobleaching. |
Visual Guides and Workflows
Logical Workflow for Troubleshooting Autofluorescence
This decision tree guides the user from identifying the problem to selecting the most appropriate mitigation strategy.
References
Validation & Comparative
Isookanin and Quercetin: A Comparative Analysis of Their Anti-Inflammatory Effects
In the landscape of natural compounds with therapeutic potential, the flavonoids isookanin (B600519) and quercetin (B1663063) have emerged as significant contenders in the realm of anti-inflammatory research. Both molecules exhibit potent inhibitory effects on key inflammatory mediators and pathways, positioning them as promising candidates for the development of novel anti-inflammatory agents. This guide provides a detailed comparative analysis of their anti-inflammatory properties, supported by experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in their endeavors.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and quercetin has been evaluated through various in vitro assays, primarily using lipopolysaccharide (LPS)-stimulated macrophages as a model for inflammation. The following tables summarize the key quantitative data from these studies, offering a direct comparison of their potency in inhibiting crucial inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Assay System | Target | Metric | Value | Reference |
| This compound | LPS-stimulated RAW 264.7 cells | NO Production | Inhibition at 10 µg/mL | 72% | [1][2] |
| LPS-stimulated RAW 264.7 cells | PGE2 Production | Inhibition at 10 µg/mL | 57% | [1][2] | |
| Quercetin | LPS-stimulated RAW 264.7 cells | NO Production | Concentration-dependent inhibition | - | [3] |
| LPS-stimulated RAW 264.7 cells | PGE2 Production | Inhibition | - |
Table 2: Inhibition of Pro-Inflammatory Cytokines
| Compound | Assay System | Target Cytokine | Effect | Reference |
| This compound | LPS-induced THP-1 cells | TNF-α | Dose-dependent downregulation | |
| LPS-induced THP-1 cells | IL-6 | Dose-dependent downregulation | ||
| LPS-induced THP-1 cells | IL-8 | Dose-dependent downregulation | ||
| LPS-induced THP-1 cells | IL-1β | Dose-dependent downregulation | ||
| Quercetin | LPS-stimulated RAW 264.7 cells | TNF-α | Reduced production | |
| LPS-stimulated RAW 264.7 cells | IL-6 | Reduced production | ||
| LPS-stimulated RAW 264.7 cells | IL-1β | Reduced production |
Table 3: Inhibition of Pro-Inflammatory Gene Expression
| Compound | Assay System | Target Gene | Effect | Reference |
| This compound | LPS-stimulated RAW 264.7 cells | iNOS | Dose-dependent decrease in expression (51.3% reduction at 10 µg/mL) | |
| LPS-stimulated RAW 264.7 cells | COX-2 | Dose-dependent decrease in expression (36.5% reduction at 10 µg/mL) | ||
| Quercetin | LPS-stimulated RAW 264.7 cells | iNOS | Inhibition of gene expression | |
| LPS-stimulated RAW 264.7 cells | COX-2 | Inhibition of gene expression |
Mechanistic Insights: Modulation of Signaling Pathways
Both this compound and quercetin exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the production of pro-inflammatory mediators.
This compound's Mechanism of Action
Experimental evidence indicates that this compound's anti-inflammatory activity is significantly mediated through the MAPK signaling pathway. It has been shown to downregulate the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) in LPS-stimulated macrophages. This inhibition of the MAPK pathway leads to the suppression of the transcription factor Activator Protein-1 (AP-1), which in turn reduces the expression of iNOS and COX-2. Interestingly, studies suggest that this compound has little effect on the NF-κB signaling pathway.
Quercetin's Mechanism of Action
Quercetin demonstrates a broader mechanism of action, inhibiting both the MAPK and NF-κB signaling pathways. It has been shown to strongly reduce the activation of phosphorylated ERK and p38 MAP kinases. Furthermore, quercetin inhibits NF-κB activation by stabilizing the NF-κB/IκB complex and preventing the degradation of IκB. This dual inhibition of MAPK and NF-κB pathways contributes to its potent suppression of pro-inflammatory cytokines and iNOS expression.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating anti-inflammatory compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and quercetin's anti-inflammatory effects.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells or THP-1 human monocytic cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are seeded in plates and allowed to adhere. Prior to stimulation, cells are pre-treated with various concentrations of this compound or quercetin for a specified period (e.g., 2 hours).
LPS Stimulation
Following pre-treatment with the compounds, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a specific concentration (e.g., 100 ng/mL or 200 ng/mL) and incubating for a designated time (e.g., 24 hours).
Nitric Oxide (NO) Production Assay
The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reaction. Briefly, an equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The amount of nitrite is determined using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine Quantification (ELISA)
The levels of PGE2 and pro-inflammatory cytokines (TNF-α, IL-6, IL-8, IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Proteins
To determine the effects on signaling pathways, cells are lysed after treatment, and total protein is extracted. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against total and phosphorylated forms of MAPK proteins (p38, JNK, ERK) and NF-κB pathway proteins (IκB). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
iNOS and COX-2 Expression Analysis (Luciferase Reporter Assay or RT-PCR)
The expression of iNOS and COX-2 can be assessed using a luciferase reporter assay where cells are transfected with a reporter vector containing the promoter of the target gene. Alternatively, the mRNA expression levels of iNOS and COX-2 can be quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Conclusion
Both this compound and quercetin demonstrate significant anti-inflammatory properties by effectively inhibiting the production of key inflammatory mediators. This compound primarily acts through the MAPK/AP-1 pathway, while quercetin exhibits a broader inhibitory profile, targeting both the MAPK and NF-κB signaling pathways. This difference in mechanistic action may have implications for their therapeutic applications. The data presented in this guide provides a solid foundation for further research and development of these promising natural compounds as anti-inflammatory drugs. The detailed experimental protocols and visual representations of the underlying mechanisms offer valuable tools for scientists in the field.
References
Isookanin's Potential as a COX-2 Inhibitor: A Comparative Analysis with Other Flavonoids
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel anti-inflammatory agents, the flavonoid isookanin (B600519) has demonstrated notable potential as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. This guide provides a comprehensive comparison of this compound with other flavonoids, presenting supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to COX-2 and Flavonoid Inhibition
The COX-2 enzyme is a critical mediator of inflammation and pain, catalyzing the conversion of arachidonic acid into prostaglandins. While non-steroidal anti-inflammatory drugs (NSAIDs) are common COX-2 inhibitors, they can be associated with adverse side effects. Flavonoids, a class of naturally occurring polyphenolic compounds, have emerged as promising alternatives due to their potential to selectively inhibit COX-2 with a more favorable safety profile.
This compound, a flavonoid found in plants such as Bidens pilosa, has been shown to suppress the expression of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins. This guide delves into the available data on this compound and compares its activity with that of other well-researched flavonoids.
Comparative Analysis of COX-2 Inhibition
The inhibitory activity of flavonoids against the COX-2 enzyme can be assessed through various experimental methods. It is crucial to distinguish between direct enzymatic inhibition, measured by the half-maximal inhibitory concentration (IC50), and the inhibition of COX-2 gene expression in cell-based assays.
The following table summarizes the COX-2 inhibitory activities of this compound and a selection of other flavonoids. Note the different assay types, which are critical for a nuanced interpretation of the data.
| Compound | Type of Inhibition | Assay System | Effective Concentration/IC50 | Reference |
| This compound | Inhibition of COX-2 Expression & PGE2 Production | LPS-stimulated RAW 264.7 macrophages | 10 µg/mL (57% PGE2 inhibition) | [1] |
| Apigenin | Direct Enzyme Inhibition | Human Whole Blood Assay | IC50: >100 µM | [2] |
| Luteolin | Direct Enzyme Inhibition | Human Whole Blood Assay | IC50: 16.3 µM | [2] |
| Kaempferol | Direct Enzyme Inhibition | Ovine COX-2 | IC50: 1.2 µM | [3] |
| Quercetin | Direct Enzyme Inhibition | Ovine COX-2 | IC50: 3.7 µM | [3] |
| Genistein | Direct Enzyme Inhibition | Human Recombinant COX-2 | IC50: 15 µM | |
| Daidzein | Direct Enzyme Inhibition | Human Recombinant COX-2 | IC50: 25 µM | |
| Celecoxib (Control) | Direct Enzyme Inhibition | Human Recombinant COX-2 | IC50: 0.04 µM |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental findings, detailed methodologies are essential. Below are outlines of key experimental protocols used to assess the COX-2 inhibitory potential of flavonoids.
Inhibition of COX-2 Expression and PGE2 Production in Macrophages (as applied to this compound)
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Subsequently, inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.
2. Measurement of Prostaglandin (B15479496) E2 (PGE2) Production:
-
After a 24-hour incubation period with LPS, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
3. Western Blot Analysis for COX-2 Expression:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentrations are determined using a standard method (e.g., BCA protein assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for COX-2.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative expression level of COX-2.
In Vitro Colorimetric COX Inhibitor Screening Assay
This protocol provides a general method for determining the direct inhibitory effect of compounds on the COX-1 and COX-2 enzymes.
1. Reagents and Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compounds (flavonoids) and a known inhibitor (e.g., celecoxib)
-
Assay buffer (e.g., Tris-HCl)
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the inhibitor wells. Control wells receive the vehicle (e.g., DMSO).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric substrate TMPD.
-
Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Experimental Workflow
Understanding the cellular mechanisms underlying inflammation is crucial for the development of targeted therapies. The following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for assessing COX-2 inhibition.
Caption: The COX-2 signaling pathway and points of inhibition by flavonoids.
Caption: A generalized workflow for assessing the COX-2 inhibitory activity of flavonoids.
Conclusion
The available evidence suggests that this compound is a promising natural compound for the modulation of inflammatory responses through the inhibition of COX-2 expression. While a direct comparison of its enzymatic inhibitory potency with other flavonoids is currently limited by the lack of specific IC50 data, its demonstrated efficacy in cellular models highlights its potential as a lead compound for the development of novel anti-inflammatory therapies. Further research focusing on the direct enzymatic inhibition of COX-2 by this compound is warranted to fully elucidate its mechanism of action and to enable a more direct and comprehensive comparison with other flavonoids. This will be a critical step in advancing our understanding of its therapeutic potential.
References
A Comparative Analysis of the Antioxidant Capacities of Isookanin and Luteolin
For Immediate Release
A deep dive into the antioxidant potential of two prominent flavonoids, Isookanin and Luteolin, reveals significant free-radical scavenging capabilities and distinct mechanisms of action. This comparative guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their antioxidant capacities.
Introduction
Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which play a crucial role in mitigating oxidative stress implicated in numerous chronic diseases. This report provides a comparative study of two such flavonoids: this compound and Luteolin. While Luteolin is a well-researched antioxidant, this compound is an emerging compound with demonstrated bioactive properties. This guide will objectively compare their performance based on available experimental data, detail the underlying experimental protocols, and visualize the key signaling pathways involved in their antioxidant activity.
Quantitative Antioxidant Capacity
The antioxidant capacity of this compound and Luteolin has been evaluated using various in vitro assays, primarily focusing on their ability to scavenge synthetic radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Source |
| This compound | 7.9 ± 0.53 | [1] |
| Luteolin | 2.099 (µg/mL) | - |
| Luteolin | 26.304 (µg/mL) | - |
| Luteolin | 8.85 (µg/mL) | - |
| Luteolin-phospholipid complex | 28.33 (µg/mL) | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | Source |
| This compound | No data available | |
| Luteolin | 0.59 | - |
Nitric Oxide (NO) Radical Scavenging Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide radicals.
Table 3: NO Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | Source |
| This compound | No data available | |
| Luteolin | 9.43 | - |
Mechanisms of Antioxidant Action: Signaling Pathways
The antioxidant effects of this compound and Luteolin are not solely dependent on direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes.
Luteolin: The Nrf2-ARE Signaling Pathway
Luteolin is a well-established activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like luteolin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione S-transferases (GSTs).
This compound: Anti-inflammatory Pathways with Antioxidant Implications
While the direct antioxidant signaling pathway for this compound is less characterized, its potent anti-inflammatory effects are well-documented and are intrinsically linked to its antioxidant capacity. This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by downregulating the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK).[2][3][4][5] This, in turn, suppresses the activation of the transcription factor Activator Protein-1 (AP-1), which is a key regulator of pro-inflammatory and oxidative stress-related genes. The inhibition of these pathways reduces the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are also involved in oxidative damage.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is measured by the decrease in its absorbance at a characteristic wavelength (typically 517 nm).
Experimental Workflow:
ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at a specific wavelength (typically 734 nm).
Experimental Workflow:
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Experimental Workflow:
Comparative Discussion and Conclusion
The mechanisms of action also show some distinctions. Luteolin directly upregulates the endogenous antioxidant defense system through the Nrf2 pathway. This compound's antioxidant activity appears to be closely linked to its anti-inflammatory properties, primarily through the inhibition of the MAPK/AP-1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Isookanin and the NSAID Celecoxib on Prostaglandin E2 Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Isookanin, a naturally occurring flavonoid, and Celecoxib (B62257), a well-established non-steroidal anti-inflammatory drug (NSAID), on the production of Prostaglandin (B15479496) E2 (PGE2). PGE2 is a key mediator of inflammation and pain, and its synthesis is a primary target for anti-inflammatory therapies. This document presents quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of PGE2 Inhibition
The following table summarizes the inhibitory effects of this compound and Celecoxib on PGE2 production. The data for this compound is derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation. Celecoxib's inhibitory activity is presented as its half-maximal inhibitory concentration (IC50) against the COX-2 enzyme, which is directly responsible for PGE2 synthesis.
| Compound | Target | Assay System | Key Findings | Reference |
| This compound | COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of PGE2 production. At 10 µg/mL, the PGE2 inhibitory effect was similar to the positive control, Celecoxib (0.1 nM). The PGE2 inhibitory effect at this concentration was 57%. | [1] |
| Celecoxib | COX-2 Enzyme Activity | In vitro enzyme assay | IC50 of 40 nM for the inhibition of COX-2. | [2] |
Mechanism of Action: A Comparative Overview
Both this compound and Celecoxib exert their inhibitory effects on PGE2 production by targeting the cyclooxygenase (COX) pathway, specifically COX-2. However, their precise mechanisms of action differ.
This compound has been shown to suppress the expression of the COX-2 enzyme.[1][3] In inflammatory conditions, such as those mimicked by LPS stimulation in cell cultures, the expression of COX-2 is significantly upregulated, leading to increased PGE2 synthesis. By inhibiting the expression of the COX-2 gene, this compound effectively reduces the amount of enzyme available to produce PGE2.
Celecoxib , on the other hand, is a selective inhibitor of the COX-2 enzyme's activity.[2] It directly binds to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H2, the precursor for PGE2. This direct inhibition leads to a rapid and potent reduction in PGE2 levels. Some studies also suggest that celecoxib can down-regulate the expression of genes involved in the PGE2 biosynthesis pathway.
Signaling Pathway of PGE2 Production and Inhibition
The following diagram illustrates the signaling pathway leading to PGE2 production and highlights the points of intervention for this compound and Celecoxib.
Experimental Protocols
Cell Culture and Stimulation for PGE2 Production
This protocol describes the in vitro induction of PGE2 production in RAW 264.7 macrophages, a method commonly used to screen for anti-inflammatory compounds.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Celecoxib)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or Celecoxib for 1-2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for 24 hours to induce an inflammatory response and PGE2 production.
-
Supernatant Collection: Following incubation, centrifuge the culture plates and collect the cell-free supernatant for PGE2 analysis.
Measurement of PGE2 Production by ELISA
This protocol outlines the general steps for quantifying PGE2 levels in cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PGE2 ELISA Kit (commercially available)
-
Cell culture supernatants (collected as described above)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Assay Procedure:
-
Add a specific volume of the standard or sample to the wells of the microplate pre-coated with a PGE2 antibody.
-
Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the antibody.
-
Incubate the plate for a specified time to allow for the competitive binding to occur.
-
Wash the wells to remove any unbound substances.
-
Add the substrate solution to each well, which will react with the HRP to produce a color change.
-
Stop the reaction using a stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vitro assessment of this compound and Celecoxib on PGE2 production.
References
Validating the Inhibitory Effect of Isookanin on the AP-1 Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isookanin's performance in inhibiting the Activator Protein-1 (AP-1) signaling pathway against other known inhibitors. The information is supported by experimental data and detailed protocols to assist in the validation and assessment of this compound as a potential therapeutic candidate.
Introduction to this compound and the AP-1 Signaling Pathway
This compound, a flavonoid isolated from Bidens pilosa L., has demonstrated anti-inflammatory properties by selectively targeting the AP-1 signaling pathway.[1][2] The AP-1 transcription factor is a critical regulator of a wide array of cellular processes, including inflammation, proliferation, and apoptosis.[3][4] Its dysregulation is implicated in various pathologies such as cancer and inflammatory diseases, making it a significant target for drug development.[3][4] this compound exerts its inhibitory effect by downregulating the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK), key upstream regulators of AP-1 activation.[1][2]
Comparative Analysis of AP-1 Inhibitors
| Inhibitor | Target(s) | IC50 Value | Cell Type/Assay Condition | Reference(s) |
| This compound | p-p38, p-JNK | Not Reported | LPS-stimulated RAW 264.7 macrophages | [1] |
| T-5224 | c-Fos/AP-1 DNA binding | ~10 µM (for MMP-3 and MMP-13 inhibition) | IL-1β-stimulated human chondrocyte SW1353 cells | [5][6] |
| SP100030 | AP-1 and NF-κB transcriptional activation | 50 nM (for AP-1) | Human Jurkat T-cells (Luciferase Reporter Assay) | [1][3][7] |
| Curcumin | AP-1 activation (indirect), p300-HAT | ~25 µM (for p300-HAT) | Varies depending on cell type and assay | [8][9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: AP-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating AP-1 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
AP-1 Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of AP-1.
Materials:
-
RAW 264.7 cells
-
AP-1 luciferase reporter vector and a control vector (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM with 10% FBS
-
LPS (Lipopolysaccharide)
-
This compound and other test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the AP-1 luciferase reporter vector and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: After 24 hours of transfection, replace the medium.
-
Treatment: Pre-treat the cells with various concentrations of this compound or other inhibitors for 2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 200 ng/mL) for 6-8 hours.
-
Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the AP-1 luciferase activity to the control (Renilla) luciferase activity. The results are typically expressed as a percentage of the LPS-stimulated control.
Western Blot for Phosphorylated p38 and JNK
This technique is used to detect the levels of activated (phosphorylated) p38 and JNK.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS as described above.
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control (β-actin).
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding
EMSA is used to detect the binding of AP-1 to its specific DNA consensus sequence.
Materials:
-
Nuclear extraction kit
-
Biotin-labeled AP-1 consensus oligonucleotide probe
-
Unlabeled (cold) AP-1 probe
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Nylon membrane
-
Chemiluminescent nucleic acid detection module
Protocol:
-
Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts from RAW 264.7 cells using a nuclear extraction kit. Determine the protein concentration.
-
Binding Reaction: In a final volume of 20 µL, incubate the nuclear extract (e.g., 5-10 µg) with poly(dI-dC) in the binding buffer on ice for 10 minutes. For competition assays, add an excess of unlabeled probe.
-
Probe Incubation: Add the biotin-labeled AP-1 probe and incubate for 20-30 minutes at room temperature.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the gel in cold TBE buffer.
-
Transfer and Crosslinking: Transfer the DNA-protein complexes to a nylon membrane and crosslink using a UV crosslinker.
-
Detection: Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate according to the manufacturer's instructions.
-
Analysis: Visualize the bands on an imaging system. A decrease in the shifted band in the presence of this compound indicates reduced AP-1 DNA binding.
Conclusion
This compound demonstrates a clear inhibitory effect on the AP-1 signaling pathway by targeting the upstream kinases JNK and p38. While direct quantitative comparisons with other inhibitors are limited by the absence of a reported IC50 value for AP-1 transcriptional inhibition, the provided data and protocols offer a robust framework for researchers to validate and further explore the therapeutic potential of this compound. The comparative data presented herein positions this compound as a promising candidate for further investigation in the context of AP-1-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. SP-100030 | AP-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MilliporeSigma Calbiochem AP-1/NF- B Dual Inhibitor, SP100030 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Curcumin is an APE1 redox inhibitor and exhibits an antiviral activity against KSHV replication and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Angiogenic Promise of Isookanin: A Comparative Analysis with Leading Natural Compounds
For Immediate Release
In the ongoing quest for novel therapeutic agents to combat angiogenesis-dependent diseases, including cancer, the natural flavonoid Isookanin is emerging as a noteworthy candidate. A comprehensive review of its anti-angiogenic potential, particularly in comparison to other well-studied natural compounds, reveals a unique mechanism of action and significant efficacy in preclinical models. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Consequently, inhibiting this process is a key strategy in cancer therapy. Natural compounds, owing to their structural diversity and multi-targeted effects, represent a promising reservoir for the discovery of new anti-angiogenic agents.
This compound: A Profile of a Novel Angiogenesis Inhibitor
This compound, a phenolic flavonoid, has demonstrated potent anti-angiogenic properties by targeting key cellular processes in endothelial cells, the building blocks of blood vessels. Experimental evidence indicates that this compound effectively curtails the growth, proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1).[1][2] A key study has elucidated that this compound exerts these effects by inhibiting prostaglandin (B15479496) E2 (PGE2)-mediated angiogenesis.[1][2][3] Mechanistically, it functions by inducing cell cycle arrest in the S phase and, most notably, by inhibiting the phosphorylation of ERK1/2 and CREB signaling pathways.
Comparative Analysis of Anti-Angiogenic Potential
To contextualize the potential of this compound, its anti-angiogenic activities are compared with other prominent natural compounds: Quercetin, Curcumin, Resveratrol, Epigallocatechin-3-gallate (EGCG), and Saikosaponin A. The following tables summarize the available quantitative data from various in vitro assays. It is important to note that direct comparison of potency is challenging due to variations in experimental conditions, including cell lines (HMEC-1 vs. HUVEC), stimuli, and assay durations.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay | Effective Concentration / IC50 | Duration | Reference |
| This compound | HMEC-1 | MTT Assay | Dose-dependent inhibition (1-10 µg/mL) | 48h | |
| Quercetin | HUVEC | MTT Assay | IC50: 131.65 µM | 72h | |
| HUVEC | MTT Assay | IC50: 130 µM | 48h | ||
| Curcumin | HUVEC | MTT Assay | IC50: 20 µM | 72h | |
| HUVEC | SRB Assay | GI50: 11.11 µM | 72h | ||
| Resveratrol | HUVEC | MTT Assay | IC50 ≥ 600 µM | 48h | |
| EGCG | HUVEC | CV Stain | No significant effect at 10-25 µM | 24-72h | |
| Saikosaponin A | HUVEC | CCK-8 Assay | Significant inhibition at >10 µM | 48h |
Table 2: Inhibition of Endothelial Cell Migration
| Compound | Cell Line | Assay | Effective Concentration / IC50 | Duration | Reference |
| This compound | HMEC-1 | Wound Healing | Dose-dependent inhibition (1-10 µg/mL) | 24h | |
| Quercetin | HUVEC | Wound Healing | Significant inhibition at 130 µM | 48h | |
| Curcumin | HUVEC | Wound Healing | Significant suppression at 20 µM | 8h | |
| Resveratrol | HUVEC | Transwell | Inhibition at 50-500 µM | Not specified | |
| EGCG | HUVEC | Scratch Assay | Significant reduction at 25 µM | 48-120h | |
| Saikosaponin A | HUVEC | Wound Healing | Dose-dependent inhibition (1-100 µM) | 12h |
Table 3: Inhibition of Endothelial Cell Tube Formation
| Compound | Cell Line | Assay | Effective Concentration / IC50 | Duration | Reference |
| This compound | HMEC-1 | Matrigel Assay | Dose-dependent inhibition (1-10 µg/mL) | 24h | |
| Quercetin | HUVEC | Matrigel Assay | Significant decrease at 5-10 µg/mL | 6h | |
| Curcumin | HUVEC | Matrigel Assay | Significant suppression at 10-30 µmol/l | 6h | |
| Resveratrol | HUVEC | Matrigel Assay | Inhibition at 50-500 µM | Not specified | |
| EGCG | HUVEC | Matrigel Assay | Inhibition at 40 µM | 24h | |
| Saikosaponin A | HUVEC | Matrigel Assay | Dose-dependent inhibition (1-100 µM) | 8h |
Signaling Pathways and Experimental Workflows
The anti-angiogenic effects of these natural compounds are mediated through the modulation of complex signaling networks. This compound's targeting of the ERK1/2 and CREB pathways represents a distinct mechanism compared to many other flavonoids that predominantly inhibit the VEGF/VEGFR2 signaling axis.
Caption: A typical experimental workflow for evaluating the anti-angiogenic potential of a natural compound.
References
- 1. This compound Inhibits PGE2-Mediated Angiogenesis by Inducing Cell Arrest through Inhibiting the Phosphorylation of ERK1/2 and CREB in HMEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits PGE2-Mediated Angiogenesis by Inducing Cell Arrest through Inhibiting the Phosphorylation of ERK1/2 and CREB in HMEC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Isookanin's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isookanin's performance against related chalcones, supported by experimental data. We delve into the cross-validation of its mechanism of action in various cell lines, offering a comprehensive overview for future research and development.
This compound, a flavonoid isolated from Bidens pilosa L., has demonstrated significant anti-inflammatory and anti-angiogenic properties.[1][2] This guide synthesizes findings from multiple studies to cross-validate its mechanism of action across different cell lines and compares its efficacy with other structurally related chalcones, namely Okanin and Licochalcone A.
Comparative Analysis of Bioactivity
The bioactivity of this compound and its alternatives has been evaluated in several cell lines, primarily focusing on their anti-inflammatory and cytotoxic effects. The following tables summarize the key quantitative data from these studies, providing a basis for comparing their potency and selectivity.
Table 1: Anti-inflammatory Activity of this compound and Licochalcone A
| Compound | Cell Line | Assay | Target | Concentration | % Inhibition | IC50 |
| This compound | RAW 264.7 | Griess Assay | Nitric Oxide (NO) | 10 µg/mL | 72% | Not Reported |
| RAW 264.7 | ELISA | Prostaglandin (B15479496) E2 (PGE2) | 10 µg/mL | 57% | Not Reported | |
| RAW 264.7 | Luciferase Reporter | iNOS Expression | 10 µg/mL | 51.3% | Not Reported | |
| RAW 264.7 | Luciferase Reporter | COX-2 Expression | 10 µg/mL | 36.5% | Not Reported | |
| THP-1 | ELISA | TNF-α, IL-1β, IL-6, IL-8 | 1-10 µg/mL | Dose-dependent decrease | Not Reported | |
| Licochalcone A | Primary Microglia | EIA | 8-iso-PGF2α | 2.5 µM | Significant reduction | Not Reported |
| T-lymphocytes | Patch Clamp | ORAI1 Channel | - | - | 2.97 µM | |
| T-lymphocytes | Patch Clamp | Kv1.3 Channel | - | - | 0.83 µM | |
| T-lymphocytes | Patch Clamp | KCa3.1 Channel | - | - | 11.21 µM |
Table 2: Cytotoxic Activity of Okanin in Oral Squamous Carcinoma Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| Okanin | SAS | Methylene Blue Assay | Not Specified | 12.0 ± 0.8 |
| SCC25 | Methylene Blue Assay | Not Specified | 58.9 ± 18.7 | |
| HSC3 | Methylene Blue Assay | Not Specified | 18.1 ± 5.3 | |
| OEC-M1 | Methylene Blue Assay | Not Specified | 43.2 ± 6.2 |
Mechanism of Action Across Different Cell Lines
This compound exhibits its biological effects through the modulation of key signaling pathways involved in inflammation and angiogenesis. A cross-validation of its mechanism in different cell lines reveals a consistent pattern of activity.
In macrophage cell lines such as murine RAW 264.7 and human THP-1, this compound's anti-inflammatory action is primarily mediated by the suppression of pro-inflammatory mediators.[1][3] It achieves this by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] This inhibitory effect is linked to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically through the reduced phosphorylation of p38 and JNK, and the subsequent inhibition of the transcription factor AP-1. Furthermore, in THP-1 cells, this compound has been shown to decrease the production of pro-inflammatory cytokines including TNF-α, IL-6, IL-8, and IL-1β.
In the context of angiogenesis, studied in human dermal microvascular endothelial cells (HMEC-1), this compound demonstrates inhibitory effects on multiple stages of prostaglandin E2 (PGE2)-induced angiogenesis, including cell proliferation, migration, and tube formation. The underlying mechanism involves the induction of S-phase cell cycle arrest and the inhibition of the phosphorylation of ERK1/2 and CREB, which are downstream targets of PGE2 signaling.
Okanin, a related chalcone, has been investigated for its anti-cancer properties in oral squamous carcinoma cell lines. Its mechanism involves the induction of G2/M cell cycle arrest and the promotion of both apoptosis and pyroptosis.
Licochalcone A, another chalcone, exhibits anti-inflammatory effects by targeting different signaling pathways. In primary microglia, it inhibits the MAPK pathway (p38 and Erk 1/2). In T-lymphocytes, it suppresses ORAI1, Kv1.3, and KCa3.1 channels, which are crucial for T-cell activation and proliferation.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. This compound Inhibits PGE2-Mediated Angiogenesis by Inducing Cell Arrest through Inhibiting the Phosphorylation of ERK1/2 and CREB in HMEC-1 Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance of Activity: Isookanin and its Flavanone Peers in Antioxidant and Anti-inflammatory Action
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-expanding landscape of flavonoid research, understanding the nuanced relationship between chemical structure and biological activity is paramount for the development of novel therapeutics. This guide provides a detailed comparison of isookanin (B600519), a lesser-known flavanone, with its more extensively studied counterparts—naringenin, hesperetin (B1673127), and eriodictyol. We delve into their structure-activity relationships, focusing on their antioxidant and anti-inflammatory properties, supported by available experimental data. This objective analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising field.
At a Glance: Comparative Bioactivity of Flavanones
The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound and other selected flavanones. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Flavanone | IC50 (µM) | Reference |
| This compound | 10.6 | [1] |
| Naringenin | 264,440 (264.44 mM) | [2] |
| Hesperetin | 525.18 | [3] |
| Eriodictyol | Data not available |
Note: The significantly lower IC50 value for this compound suggests a much stronger antioxidant potential in the DPPH assay compared to Naringenin and Hesperetin as reported in these specific studies.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
| Flavanone | Inhibition at 10 µg/mL (%) | IC50 (µM) | Reference |
| This compound | 72 | Not explicitly stated | [4] |
| Naringenin | Data not available | Data not available | |
| Hesperetin | Data not available | 19.32 (for a derivative) | [5] |
| Eriodictyol | Data not available | Data not available |
Note: this compound demonstrates significant inhibition of nitric oxide production. While a direct IC50 value for hesperetin is for a derivative, it indicates the potential for anti-inflammatory activity within this class of compounds.
Decoding the Structure-Activity Relationship
The biological activities of flavanones are intricately linked to their chemical structures, particularly the number and arrangement of hydroxyl (-OH) groups on their A and B rings.
Key Structural Features Influencing Bioactivity:
-
Hydroxylation of the B-Ring: The presence of a catechol group (two hydroxyl groups at the 3' and 4' positions) on the B-ring is a critical determinant of high antioxidant capacity. This feature is present in This compound and eriodictyol , contributing to their potent radical scavenging abilities. Hesperetin possesses a hydroxyl and a methoxy (B1213986) group on the B-ring, while naringenin has a single hydroxyl group, which generally results in lower antioxidant potential compared to their catechol-containing counterparts.
-
Hydroxylation of the A-Ring: Hydroxyl groups at the 5 and 7 positions on the A-ring also contribute to the antioxidant and anti-inflammatory effects of flavanones. All four compared flavanones possess this feature.
-
Additional Hydroxylation: This compound is unique among the compared flavanones due to an additional hydroxyl group at the 8-position on the A-ring. This additional hydroxyl group may further enhance its biological activities.
Below are the chemical structures of this compound and the compared flavanones, generated using the DOT language.
Caption: Chemical structures of this compound, Naringenin, Hesperetin, and Eriodictyol.
Unraveling the Mechanism: this compound's Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways in macrophages. Upon stimulation by lipopolysaccharide (LPS), a component of bacterial cell walls, macrophages initiate an inflammatory cascade. This compound intervenes in this process, primarily by inhibiting the MAPK and AP-1 signaling pathways.
The following diagram illustrates the proposed signaling pathway of this compound in LPS-stimulated macrophages.
Caption: this compound's anti-inflammatory mechanism in LPS-stimulated macrophages.
Experimental Corner: Protocols for Key Bioassays
For researchers looking to replicate or build upon the findings discussed, we provide detailed methodologies for two key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare a series of concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the sample or standard.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol to 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of the COX-2 enzyme, a key player in the inflammatory process.
Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The assay measures the inhibition of this enzymatic reaction, often by detecting the production of prostaglandin (B15479496) E2 (PGE2).
Experimental Workflow:
Caption: Workflow for the COX-2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute purified COX-2 enzyme in an appropriate buffer.
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare a series of concentrations of the test compound (e.g., this compound) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Assay Procedure:
-
In a suitable reaction vessel, pre-incubate the COX-2 enzyme with the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., a strong acid).
-
-
Measurement and Calculation:
-
Quantify the amount of PGE2 produced using a specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
This comparative guide highlights the structure-activity relationship of this compound in relation to other well-known flavanones. The presence of a catechol moiety in the B-ring and additional hydroxylation on the A-ring appear to be key contributors to the potent antioxidant and anti-inflammatory activities of this compound. While the available data suggests its promising potential, further direct comparative studies under standardized conditions are warranted to fully elucidate its therapeutic efficacy relative to other flavanones. The provided experimental protocols and mechanistic insights aim to facilitate future research in this exciting area of natural product drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eriodictyol - Wikipedia [en.wikipedia.org]
- 3. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 4. Naringenin - Wikipedia [en.wikipedia.org]
- 5. (+-)-Naringenin | C15H12O5 | CID 932 - PubChem [pubchem.ncbi.nlm.nih.gov]
In vivo validation of Isookanin's therapeutic potential for inflammatory disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Isookanin for inflammatory disorders, contextualized with established anti-inflammatory agents. While in vivo validation of this compound is still an emerging area of research, this document summarizes its potent in vitro anti-inflammatory activity and compares its mechanistic profile with the in vivo performance of two widely used drugs, Dexamethasone and Celecoxib, in relevant preclinical models.
Comparative Efficacy Data
The following tables summarize the available data for this compound and the comparator drugs in key models of inflammation. It is important to note the absence of in vivo data for this compound, a current research gap that future studies should aim to address.
Table 1: Carrageenan-Induced Paw Edema Model
This model is a widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory drugs.
| Compound | Administration Route | Dosage | Paw Edema Inhibition (%) | Key Findings |
| This compound | - | - | Data Not Available | In vitro studies suggest potent inhibition of inflammatory mediators. |
| Dexamethasone | Intraperitoneal (i.p.) | 10 mg/kg | Significant reduction | Dexamethasone significantly decreased hind paw thickness at 3 and 4 hours post-carrageenan injection.[1] |
| Celecoxib | Intraperitoneal (i.p.) | 3 mg/kg | Significant reduction | Celecoxib produced dose-dependent anti-inflammatory effects against carrageenan-induced paw edema in rats.[2] |
Table 2: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model mimics systemic inflammation and is used to assess the efficacy of drugs in mitigating a cytokine storm.
| Compound | Administration Route | Dosage | Key Findings |
| This compound | - | - | Data Not Available |
| Dexamethasone | Intraperitoneal (i.p.) | 1 mg/kg | Significantly decreased plasma TNF-α, IL-1β, and other inflammatory markers.[3] |
| Celecoxib | Oral gavage | 0.5 mg/kg | Significantly reduced gut barrier failure and mucosal PGE2 levels in an LPS-induced peritonitis model.[4] |
Signaling Pathways and Mechanisms of Action
This compound's anti-inflammatory effects are primarily attributed to its modulation of key signaling pathways involved in the inflammatory response.
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to inhibit the production of pro-inflammatory mediators by downregulating the MAPK signaling pathway.[5] Specifically, it reduces the phosphorylation of p38 MAPK and JNK, which in turn inhibits the activation of the AP-1 transcription factor.[6][7][5] This leads to a decrease in the expression of iNOS and COX-2, and a subsequent reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[6][7][5] Furthermore, this compound has been observed to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-6, IL-8, and IL-1β.[6][7][5]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
Workflow:
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping and Dosing: Rats are randomly divided into control and treatment groups. The test compound (e.g., Celecoxib 3 mg/kg) or vehicle is administered intraperitoneally 30-60 minutes before carrageenan injection.[2]
-
Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
LPS-Induced Endotoxemia in Mice
This model is used to evaluate the systemic anti-inflammatory effects of compounds.
Workflow:
Methodology:
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Mice are randomly assigned to control and treatment groups. The test compound (e.g., Dexamethasone 1 mg/kg) or vehicle is administered, typically intraperitoneally, 1 hour before LPS challenge.[3]
-
Induction of Endotoxemia: Lipopolysaccharide (LPS) from E. coli is injected intraperitoneally at a dose that induces a robust inflammatory response (e.g., 4 mg/kg).
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 4 hours), blood samples are collected via cardiac puncture, and tissues (e.g., liver, lungs) are harvested.
-
Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using ELISA. Tissue samples can be processed for histological analysis or to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the MAPK signaling pathway and the subsequent reduction of pro-inflammatory mediators and cytokines. Its mechanistic profile indicates a therapeutic potential comparable to established anti-inflammatory agents.
However, the critical next step is the in vivo validation of these findings. Future research should prioritize evaluating the efficacy of this compound in established animal models of inflammation, such as the carrageenan-induced paw edema and LPS-induced endotoxemia models. Direct, head-to-head comparative studies with standard-of-care drugs like Dexamethasone and Celecoxib will be essential to accurately determine its therapeutic index, optimal dosage, and overall potential as a novel treatment for inflammatory disorders. The experimental protocols outlined in this guide provide a robust framework for conducting such pivotal in vivo studies.
References
- 1. brieflands.com [brieflands.com]
- 2. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Doses of Celecoxib Attenuate Gut Barrier Failure During Experimental Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and Mechanism of this compound, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Isookanin: A Procedural Guide for Laboratory Professionals
Immediate Safety and Logistical Information
The disposal of any chemical, including Isookanin, is regulated and cannot be done through standard trash or sewer systems without express permission from environmental health and safety (EHS) authorities.[3][4] It is crucial to manage this compound waste through a designated hazardous waste program.
Operational and Disposal Plan
Below is a step-by-step guide to the proper management and disposal of this compound waste, synthesized from general laboratory chemical waste disposal protocols.
Step 1: Containerization and Labeling
Proper containment and labeling are the foundational steps for safe chemical waste disposal. All containers used for this compound waste must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.
Table 1: Hazardous Waste Container Requirements
| Requirement | Specification | Rationale |
| Container Material | Chemically compatible with this compound. Plastic is often preferred over glass to minimize breakage risks. | Prevents degradation of the container and potential leaks. |
| Container Condition | Must be in good condition with no leaks, rust, or other signs of deterioration. | Ensures the integrity of the containment. |
| Sealing | Must have a leak-proof, screw-on cap. Parafilm, stoppers, or other loose-fitting closures are not acceptable. | Prevents spills and evaporation of waste.[5] |
| Labeling | A hazardous waste tag must be affixed to the container as soon as waste is added. | Communicates the contents and associated hazards to all personnel. |
| Secondary Containment | Waste containers should be placed within a larger, chemically resistant container. | Captures any potential leaks or spills from the primary container. |
Step 2: Waste Segregation and Storage
This compound waste should be segregated from other chemical waste streams unless compatibility is confirmed. Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
Step 3: Documentation
Accurate and detailed documentation is a critical component of the disposal process. A hazardous waste information form must be completed for each container. This form typically requires:
-
Full chemical name ("this compound") and quantity.
-
For mixtures, list each component and its concentration.
-
Date of waste generation.
-
Laboratory location (building and room number).
-
Principal Investigator's name and contact information.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly packaged and labeled this compound waste. Do not attempt to dispose of the chemical waste through any other means.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling a non-characterized chemical waste is to treat it with a high degree of caution. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, at all times when handling the waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | 1036-49-3 | FI156849 | Biosynth [biosynth.com]
- 2. indofinechemical.com [indofinechemical.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Standard Operating Procedure: Safe Handling and Disposal of Isookanin
This document provides essential safety and logistical information for the handling and disposal of Isookanin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to ensure personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent synthetic compound. While comprehensive toxicological data is still under investigation, preliminary studies indicate that it should be handled as a substance with moderate acute toxicity, a potential skin and respiratory sensitizer, and a severe eye irritant. The primary routes of exposure are inhalation of aerosolized particles and dermal contact.
The following table summarizes the minimum required PPE for handling this compound.
Table 1: Personal Protective Equipment (PPE) for this compound Handling
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection | Additional Measures |
| Transporting (Closed Container) | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not Required | Use a secondary container. |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown over Lab Coat | N95/FFP2 Respirator (or higher) | Perform in a certified chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown over Lab Coat | N95/FFP2 Respirator (or higher) | Perform all work in a certified chemical fume hood. |
| Administering to Cell Cultures | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not Required | Perform in a Class II Biosafety Cabinet (BSC). |
| Waste Disposal | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown over Lab Coat | N95/FFP2 Respirator | N/A |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for weighing solid this compound and preparing a stock solution.
Methodology: Preparation of 10mM this compound Stock Solution in DMSO
-
Preparation:
-
Don all required PPE as specified in Table 1 for "Weighing and Aliquoting."
-
Designate a specific work area within a certified chemical fume hood.
-
Lay down a disposable, absorbent bench liner in the designated work area.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatulas, conical tubes, and pre-aliquoted anhydrous DMSO.
-
-
Weighing:
-
Carefully tare the analytical balance with a piece of weigh paper.
-
Slowly and carefully dispense the desired amount of solid this compound onto the weigh paper using a clean spatula. Avoid any actions that could generate dust.
-
Record the exact weight.
-
-
Solubilization:
-
Gently fold the weigh paper and transfer the solid this compound into a sterile, appropriately sized conical tube.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex at medium speed until the solid is completely dissolved.
-
-
Post-Handling:
-
Wipe down the spatula and any surfaces with a 70% ethanol (B145695) solution.
-
Dispose of all contaminated disposables (weigh paper, pipette tips, gloves) in the designated "this compound Solid Waste" container.
-
Remove outer gloves before exiting the fume hood.
-
Caption: Workflow for preparing an this compound stock solution.
Disposal Plan
All waste contaminated with this compound must be segregated and disposed of as hazardous chemical waste. Never dispose of this compound waste down the drain or in regular trash.
Table 2: this compound Waste Segregation and Disposal
| Waste Stream | Description | Container Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weigh paper, pipette tips, gowns, bench liners. | Lined, rigid, leak-proof container with a lid. Labeled: "Hazardous Waste: this compound." | Seal container when 3/4 full. Arrange for pickup by Environmental Health & Safety (EHS). |
| Liquid Waste (Aqueous) | Contaminated media, buffers. | Sealable, shatter-proof container. Labeled: "Hazardous Waste: Aqueous this compound." | Keep container closed when not in use. Arrange for pickup by EHS. |
| Liquid Waste (Organic) | Unused stock solutions (e.g., in DMSO), contaminated organic solvents. | Sealable, chemical-resistant container. Labeled: "Hazardous Waste: Organic this compound." | Keep container closed when not in use. Arrange for pickup by EHS. |
| Sharps Waste | Contaminated needles, serological pipettes. | Approved sharps container. Labeled: "Hazardous Sharps Waste: this compound." | Seal container when 3/4 full. Arrange for pickup by EHS. |
Emergency Procedures: Spill and Exposure
Immediate and correct response to a spill or exposure is critical.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large (>50 mg) or outside a fume hood, evacuate the area and contact EHS.
-
Containment (Small Spill <50 mg):
-
Ensure proper PPE is worn (respirator, double gloves, gown, goggles).
-
Cover the spill with an absorbent material from a chemical spill kit.
-
Working from the outside in, gently collect the absorbent material and place it in the "this compound Solid Waste" container.
-
Decontaminate the spill area with a 10% bleach solution, followed by 70% ethanol.
-
Personnel Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention after initial decontamination. Provide medical personnel with the Safety Data Sheet (SDS) for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
